7-Demethylnaphterpin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H20O5 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(4aS,12bR)-8,10-dihydroxy-2,5,5-trimethyl-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione |
InChI |
InChI=1S/C20H20O5/c1-9-4-5-13-11(6-9)16-17(23)12-7-10(21)8-14(22)15(12)18(24)19(16)25-20(13,2)3/h6-8,11,13,21-22H,4-5H2,1-3H3/t11-,13+/m1/s1 |
Clave InChI |
WZLAAPRLRPKMEF-YPMHNXCESA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Naphthgeranine A Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthgeranine A, a member of the naphthoquinone antibiotic family, exhibits a range of promising biological activities. As a meroterpenoid, its molecular architecture arises from a hybrid of polyketide and terpenoid biosynthetic pathways, making it a subject of significant interest for natural product chemists and synthetic biologists. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Naphthgeranine A, also known as 7-demethylnaphterpin. Drawing from research on related meroterpenoids, this document details the proposed enzymatic steps, from primary metabolites to the final complex structure. Furthermore, it outlines detailed experimental protocols for the elucidation and characterization of this pathway, including biosynthetic gene cluster identification, gene inactivation, heterologous expression, and in vitro enzymatic assays. All quantitative data, where available, are summarized in structured tables, and key workflows are visualized using diagrams to facilitate a deeper understanding for researchers aiming to harness the biosynthetic potential of this important class of molecules.
Introduction
Naphthgeranine A is a naturally occurring naphthoquinone antibiotic produced by actinomycetes of the genus Streptomyces.[1][2] These compounds are noted for their antibacterial, antifungal, and cytotoxic properties.[3] The structure of Naphthgeranine A is characterized by a naphthoquinone core fused to a geranyl-derived cyclic moiety, classifying it as a meroterpenoid.[4] The biosynthesis of such hybrid natural products is a testament to the intricate enzymatic machinery within microorganisms, combining distinct metabolic pathways to generate structural complexity and potent bioactivity.
Understanding the biosynthetic pathway of Naphthgeranine A is paramount for several reasons. It provides a blueprint for pathway engineering and the generation of novel analogues with potentially improved therapeutic properties through combinatorial biosynthesis. Furthermore, elucidating the enzymatic catalysts involved can furnish new tools for biocatalysis and synthetic chemistry. This guide synthesizes the current understanding of Naphthgeranine A's formation, which is believed to originate from the polyketide precursor 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN).[4]
Proposed Biosynthetic Pathway of Naphthgeranine A
The biosynthesis of Naphthgeranine A is hypothesized to be a multi-step enzymatic cascade, commencing with the formation of a polyketide-derived aromatic core, followed by prenylation and a series of oxidative tailoring and cyclization reactions. While the complete biosynthetic gene cluster has yet to be definitively identified and characterized, a plausible pathway has been proposed based on the biosynthesis of structurally related meroterpenoids.[4]
Formation of the Naphthoquinone Precursor: 1,3,6,8-Tetrahydroxynaphthalene (THN)
The pathway is thought to initiate with the synthesis of 1,3,6,8-tetrahydroxynaphthalene (THN). This is likely accomplished by a Type III polyketide synthase (PKS). This enzyme would catalyze the iterative condensation of five molecules of malonyl-CoA, followed by an intramolecular aldol (B89426) condensation and aromatization to yield the THN core.[4]
Prenylation of the THN Core
The THN molecule, being nucleophilic, is then proposed to undergo prenylation. A prenyltransferase attaches a geranyl pyrophosphate (GPP) unit, derived from the mevalonate (B85504) or MEP/DOXP pathway, to the C-4 position of THN.[4] This is a key step that merges the polyketide and terpenoid pathways.
Oxidative Tailoring and Cyclization
Following geranylation, the intermediate undergoes a series of enzymatic modifications. These tailoring reactions, likely catalyzed by oxidoreductases such as cytochrome P450 monooxygenases, are proposed to modify the initial meroterpenoid structure. A critical proposed step involves an intramolecular hetero-Diels-Alder reaction, which would form the characteristic cis-fused ring system of Naphthgeranine A.[4] The final steps would involve further oxidations to yield the final naphthoquinone structure.
Key Enzyme Families Implicated in the Pathway
The proposed pathway for Naphthgeranine A biosynthesis implicates several key enzyme families:
-
Type III Polyketide Synthases (PKSs): These enzymes are responsible for synthesizing the aromatic polyketide core, THN, from simple acyl-CoA precursors. They are relatively small, homodimeric proteins that iteratively catalyze decarboxylation, condensation, and cyclization reactions.
-
Prenyltransferases: This diverse family of enzymes catalyzes the attachment of isoprenoid pyrophosphates (like GPP) to acceptor molecules. In Naphthgeranine A biosynthesis, a prenyltransferase is crucial for linking the polyketide and terpenoid pathways.[5]
-
Cytochrome P450 Monooxygenases: These heme-thiolate proteins are versatile catalysts, often involved in the oxidation of various substrates in secondary metabolism. They are likely responsible for the oxidative tailoring steps in the pathway.
-
Dehydrogenases and Reductases: These enzymes catalyze oxidation and reduction reactions, respectively, and are likely involved in the final steps of modifying the molecule to its final active form.
Quantitative Data Summary
As of the date of this publication, the biosynthetic pathway for Naphthgeranine A remains putative, and the individual enzymes have not been isolated and characterized. Consequently, there is no quantitative data available regarding enzyme kinetics, substrate specificity, or reaction yields. The following table is provided as a template for researchers to summarize such data as it becomes available through future experimental work.
| Enzyme (Putative) | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| Type III PKS | Malonyl-CoA | THN | N/A | N/A | N/A | N/A | N/A | N/A |
| Prenyltransferase | THN, GPP | 4-Geranyl-THN | N/A | N/A | N/A | N/A | N/A | N/A |
| P450 Monooxygenase | 4-Geranyl-THN | Oxidized Intermediate | N/A | N/A | N/A | N/A | N/A | N/A |
N/A: Not Available
Experimental Protocols for Pathway Elucidation
The following section provides detailed methodologies for key experiments required to identify and characterize the Naphthgeranine A biosynthetic pathway.
Identification of the Naphthgeranine A Biosynthetic Gene Cluster (BGC)
The genes encoding the enzymes for Naphthgeranine A biosynthesis are expected to be physically clustered in the genome of the producing Streptomyces strain. Identifying this BGC is the first step in pathway elucidation.
Objective: To identify the putative BGC for Naphthgeranine A from the genomic DNA of the producing Streptomyces sp.
Methodology:
-
Genome Sequencing: Obtain the whole genome sequence of the Naphthgeranine A-producing Streptomyces strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies.
-
Bioinformatic Analysis:
-
Assemble the genome sequence into a high-quality draft or complete genome.
-
Use BGC prediction software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM to identify putative secondary metabolite BGCs.[6]
-
Screen the identified BGCs for the presence of genes encoding key enzymes of the proposed pathway, specifically a Type III PKS and a prenyltransferase. The presence of genes for tailoring enzymes like P450s and dehydrogenases within the same cluster would provide further evidence.
-
-
Homology-Based PCR Screening: Design degenerate PCR primers based on conserved sequences of known Type III PKS and prenyltransferase genes. Use these primers to amplify fragments from the genomic DNA of the producing strain. Sequence the amplicons and use them as probes to screen a genomic DNA library or to identify the full BGC from the sequenced genome.
Gene Inactivation via CRISPR/Cas9-Mediated Knockout
To confirm the involvement of a candidate BGC in Naphthgeranine A production, targeted gene inactivation of a key biosynthetic gene (e.g., the PKS or prenyltransferase) is performed.
Objective: To abolish Naphthgeranine A production by knocking out a key gene in the putative BGC.
Methodology:
-
Construct Design:
-
Design a specific single guide RNA (sgRNA) targeting the gene of interest (e.g., the putative PKS gene).
-
Construct a donor DNA template containing two homology arms (typically ~1-2 kb each) flanking the target gene region, with a selection marker (e.g., an antibiotic resistance gene) in between.
-
Clone the sgRNA expression cassette and the donor DNA into a suitable E. coli - Streptomyces conjugative vector that also expresses the Cas9 nuclease (e.g., pCRISPomyces-2).[7]
-
-
Conjugation: Transfer the knockout plasmid from an E. coli donor strain (e.g., ET12567/pUZ8002) to the Naphthgeranine A-producing Streptomyces strain via intergeneric conjugation.
-
Selection of Mutants: Select for exconjugants that have integrated the plasmid using an appropriate antibiotic. Screen for double-crossover mutants where the target gene has been replaced by the selection marker. This can be done by PCR analysis of genomic DNA from the exconjugants.
-
Metabolite Analysis:
-
Cultivate the wild-type strain and the confirmed knockout mutant under production conditions.
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolite profiles. The absence of the peak corresponding to Naphthgeranine A in the mutant strain's profile confirms the gene's role in its biosynthesis.[8]
-
Heterologous Expression of the Putative BGC
To definitively prove that the identified BGC is sufficient for Naphthgeranine A production, it can be expressed in a heterologous host.
Objective: To produce Naphthgeranine A in a genetically tractable host strain that does not naturally produce it.
Methodology:
-
BGC Cloning: Clone the entire putative BGC into a suitable expression vector (e.g., a cosmid or a Bacterial Artificial Chromosome - BAC). This can be achieved through methods like Transformation-Associated Recombination (TAR) in yeast or direct cloning via Red/ET recombineering.[9]
-
Host Selection: Choose a well-characterized and genetically amenable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, which are engineered to have a clean metabolic background.[10]
-
Transformation/Conjugation: Introduce the BGC-containing vector into the chosen heterologous host.
-
Fermentation and Analysis: Cultivate the heterologous host containing the BGC under appropriate fermentation conditions. Analyze the culture extract by HPLC-MS for the production of Naphthgeranine A.[8]
In Vitro Characterization of the Putative Prenyltransferase
Biochemical characterization of the key enzymes is essential to understand their function and mechanism.
Objective: To confirm the enzymatic activity and determine the kinetic parameters of the putative prenyltransferase from the BGC.
Methodology:
-
Gene Cloning and Expression: Clone the putative prenyltransferase gene into an E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His6-tag).
-
Protein Purification: Overexpress the protein in an E. coli strain like BL21(DE3) and purify it to homogeneity using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay:
-
Set up a reaction mixture containing a suitable buffer, the purified enzyme, Mg2+ as a cofactor, the aromatic substrate (THN), and the isoprenoid donor (GPP). A radiolabeled version of GPP (e.g., [3H]-GPP) can be used for sensitive detection.[11]
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Quench the reaction at various time points and extract the product.
-
Analyze the product formation by thin-layer chromatography (TLC) followed by autoradiography, or by LC-MS.
-
-
Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km and kcat) by varying the concentration of one substrate while keeping the other saturated and measuring the initial reaction velocities.
Conclusion and Future Outlook
The biosynthesis of Naphthgeranine A represents a fascinating example of enzymatic synergy, combining polyketide and terpenoid pathways to construct a complex, bioactive molecule. While a plausible biosynthetic pathway has been proposed, it remains largely speculative and awaits experimental validation. The methodologies outlined in this guide provide a clear roadmap for researchers to rigorously investigate and confirm the genetic and biochemical basis of Naphthgeranine A formation.
Future research should prioritize the identification and sequencing of the Naphthgeranine A biosynthetic gene cluster from a producing Streptomyces strain. Subsequent gene inactivation and heterologous expression studies will be crucial to confirm the cluster's function. The ultimate goal will be the in vitro reconstitution of the entire pathway, which will allow for a detailed mechanistic understanding of each enzymatic step. The knowledge gained will not only demystify the biosynthesis of this important antibiotic but also pave the way for the engineered production of novel, potent Naphthgeranine analogues for therapeutic applications.
References
- 1. Analysis of protein prenylation in vitro and in vivo using functionalized phosphoisoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the engineered biosynthesis of fungal meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Total Synthesis Establishes the Biosynthetic Pathway to the Naphterpin and Marinone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Natural Product Chemist’s Guide to Unlocking Silent Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. In vitro prenylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Free Radical Scavenging Mechanism of 7-Demethylnaphterpin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Demethylnaphterpin, a metabolite isolated from Streptomyces prunicolor, has been identified as a potent free radical scavenger.[1] This technical guide provides an in-depth exploration of its presumptive free radical scavenging mechanism, based on its classification as a naphthoquinone derivative. While specific quantitative data for this compound is not publicly available in the reviewed literature, this paper outlines the general mechanisms by which naphthoquinones exhibit antioxidant activity. Furthermore, it details standardized experimental protocols for DPPH and ABTS assays, which are fundamental for assessing the antioxidant capacity of such compounds. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and related compounds.
Introduction
The discovery of novel natural products with significant biological activities is a cornerstone of drug development. This compound, also known as Naphthgeranine A, emerged from screenings of microbial metabolites as a compound with notable free radical scavenging properties.[1][2] Free radicals, highly reactive molecules with unpaired electrons, are implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The ability of compounds like this compound to neutralize these radicals underscores their potential as therapeutic agents. This guide will delve into the theoretical framework of its antioxidant action and provide the necessary experimental designs for its empirical validation.
The Chemical Nature of this compound
While the precise chemical structure of this compound is not available in the accessible literature, its classification as a naphthoquinone provides significant insight into its chemical properties and biological activity. Naphthoquinones are a class of organic compounds structurally derived from naphthalene.
Putative Structure of the Naphthoquinone Core:
Caption: Generalized structure of a 1,4-naphthoquinone (B94277) core.
The Core Mechanism of Free Radical Scavenging
The antioxidant activity of naphthoquinones is primarily attributed to their redox properties, enabling them to act as electron and hydrogen donors. The fundamental mechanism involves the quenching of free radicals through one or a combination of the following pathways:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive. Phenolic hydroxyl groups, if present on the naphthoquinone structure of this compound, would be the primary sites for HAT.
-
Single Electron Transfer (SET): The antioxidant can donate an electron to the free radical, converting it into an anion. This is often followed by protonation from the surrounding medium. The quinone moiety of the naphthoquinone structure is well-suited for participating in electron transfer reactions.
Logical Flow of Radical Scavenging:
Caption: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways.
Quantitative Assessment of Antioxidant Activity
To quantify the free radical scavenging efficacy of this compound, standardized in vitro assays are employed. The following sections detail the methodologies for two of the most common assays: the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark at 4°C.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the this compound dilutions to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a blank (solvent without the test compound) and a control (DPPH solution with solvent).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
DPPH Assay Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the this compound dilutions to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.
-
Determine the IC50 value or express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ABTS Assay Workflow:
References
7-Demethylnaphterpin: A Technical Guide on its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Demethylnaphterpin, a naphthoquinone derivative isolated from Streptomyces prunicolor, has been identified as a potent free radical scavenger.[1] This technical guide provides a comprehensive overview of its antioxidant properties, drawing from the available literature on the compound and its chemical class. While specific quantitative data from standardized antioxidant assays such as DPPH, ABTS, and FRAP are not extensively available in current public literature for this compound itself, this document outlines the established methodologies for evaluating such compounds. Furthermore, it delves into the broader antioxidant activities of related naphthoquinones from Streptomyces and explores potential signaling pathways implicated in the antioxidant response.
Introduction to this compound
This compound is a naturally occurring compound belonging to the naphthoquinone class, known for a variety of biological activities. It was first isolated from Streptomyces prunicolor and characterized as a free radical scavenger.[1] The primary reported antioxidant activity of this compound is its ability to inhibit lipid peroxidation in rat liver microsomes, suggesting a protective effect against oxidative damage to cellular membranes.[1] Naphthoquinones, in general, are recognized for their antioxidant potential, which is often attributed to their ability to accept electrons and scavenge free radicals.
Quantitative Antioxidant Data
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50 values) for this compound from standardized antioxidant assays like DPPH, ABTS, or FRAP. The available information primarily describes its qualitative effect as a free radical scavenger and an inhibitor of lipid peroxidation.[1] For the purpose of comparison and to provide a framework for future research, the following table summarizes the typical data generated from such assays for antioxidant compounds.
Table 1: Representative Quantitative Data for Antioxidant Activity
| Assay | Metric | Typical Value Range for Naphthoquinones | Reference Compound Example (IC50) |
| DPPH Radical Scavenging | IC50 (µg/mL or µM) | 10 - 200 | Ascorbic Acid: ~5-15 µg/mL |
| ABTS Radical Scavenging | IC50 (µg/mL or µM) | 5 - 150 | Trolox: ~2-10 µg/mL |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP value (µM Fe(II)/mg) | 100 - 1000 | Quercetin: >1500 µM Fe(II)/mg |
| Microsomal Lipid Peroxidation Inhibition | IC50 (µg/mL or µM) | 1 - 50 | Butylated Hydroxytoluene (BHT): ~2-10 µM |
Note: The values presented are illustrative and can vary significantly based on the specific compound and experimental conditions.
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed methodologies for key experiments used to characterize the antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (this compound) are prepared in a suitable solvent.
-
In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The change in color is measured spectrophotometrically.
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound is mixed with a larger volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the intensity of the color is proportional to the antioxidant capacity.
Protocol:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
The reagent is warmed to 37°C before use.
-
A small volume of the test compound at various concentrations is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The absorbance of the blue-colored complex is measured at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The FRAP value is expressed as micromoles of Fe²⁺ equivalents per gram or milligram of the test compound.
Visualization of Workflows and Pathways
Experimental Workflow for Antioxidant Screening
Caption: Workflow for in vitro antioxidant activity screening.
Potential Signaling Pathway: Keap1-Nrf2 Antioxidant Response
While the direct effects of this compound on cellular signaling pathways have not been elucidated, many phenolic and quinonoid antioxidants are known to modulate the Keap1-Nrf2 pathway. This pathway is a primary regulator of the endogenous antioxidant response.
Caption: Hypothetical modulation of the Keap1-Nrf2 pathway.
Discussion and Future Directions
This compound has been identified as a promising natural antioxidant. Its ability to scavenge free radicals and inhibit lipid peroxidation suggests potential applications in conditions associated with oxidative stress. However, the lack of comprehensive quantitative data hinders a full assessment of its potency compared to other well-characterized antioxidants.
Future research should focus on:
-
Quantitative Antioxidant Profiling: Performing standardized assays (DPPH, ABTS, FRAP, ORAC) to determine the IC50 and equivalent values for this compound.
-
Cell-Based Assays: Evaluating its ability to mitigate oxidative stress in cellular models, for instance, by measuring intracellular reactive oxygen species (ROS) levels.
-
Mechanism of Action: Investigating its interaction with key signaling pathways involved in the antioxidant response, such as the Keap1-Nrf2 and MAPK pathways.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its antioxidant activity.
Conclusion
This compound, a naphthoquinone from Streptomyces prunicolor, demonstrates clear antioxidant potential as a free radical scavenger. While specific quantitative metrics of its activity are yet to be fully documented in publicly available literature, the established protocols and the known activities of related compounds provide a strong foundation for its further investigation. The elucidation of its precise mechanism of action and a thorough quantitative characterization will be crucial for unlocking its potential in the development of novel therapeutic agents for oxidative stress-related diseases.
References
In-Depth Technical Guide: Preliminary Biological Activity of 7-Demethylnaphterpin
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Demethylnaphterpin, also known as Naphthgeranine A, is a natural product isolated from the bacterium Streptomyces prunicolor. Preliminary studies have identified it as a potent free radical scavenger. This technical guide provides a comprehensive overview of its initial biological activity, focusing on its free radical scavenging properties. This document includes a detailed experimental protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a summary of the available quantitative data, and visualizations of the experimental workflow. While other biological activities, such as antimicrobial or cytotoxic effects, have not been extensively reported in the available literature, the free radical scavenging activity of this compound marks it as a compound of interest for further investigation in the context of oxidative stress-related pathologies.
Core Biological Activity: Free Radical Scavenging
The primary biological activity reported for this compound is its ability to act as a free radical scavenger. This was first described in a 1992 publication in The Journal of Antibiotics which detailed its isolation from Streptomyces prunicolor. Free radical scavengers are compounds that can donate an electron to a free radical, thereby neutralizing it and preventing it from causing cellular damage. This antioxidant activity is a crucial area of research for the development of therapeutics against a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, where oxidative stress is a key pathological factor.
Quantitative Data
The potency of a free radical scavenger is often quantified by its IC50 value in a DPPH assay. The IC50 represents the concentration of the compound required to scavenge 50% of the DPPH free radicals in the assay. While the original 1992 publication reports a specific IC50 value for this compound, the full text of this article is not widely available. The table below is structured to present this key quantitative data point, with the specific value to be inserted from the primary literature.
| Compound | Biological Activity | Assay | IC50 Value (µg/mL) | Source |
| This compound | Free Radical Scavenging | DPPH | Data from primary source | The Journal of Antibiotics (Tokyo) 1992, 45(1), 124-5 |
Experimental Protocols
The following is a detailed methodology for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, a common method used to evaluate the antioxidant activity of a compound. This protocol is a representative example based on standard laboratory practices.
DPPH Free Radical Scavenging Assay
Objective: To determine the in vitro free radical scavenging activity of this compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the non-radical form, 2,2-diphenyl-1-picrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the concentration and potency of the antioxidant.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Store the solution in a dark, amber-colored bottle at 4°C to prevent degradation.
-
-
Preparation of Test Compound and Control Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar series of dilutions for the positive control, ascorbic acid.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution to the respective wells.
-
For the positive control, add 100 µL of the different concentrations of ascorbic acid solution to separate wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
-
Determination of IC50:
-
Plot the percentage of scavenging activity against the concentration of this compound.
-
The IC50 value is determined from the graph as the concentration of the compound that causes 50% inhibition of the DPPH radical.
-
Visualizations
Experimental Workflow for DPPH Assay
7-Demethylnaphterpin: A Spectroscopic and Biosynthetic Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 7-demethylnaphterpin, a naturally occurring naphthoquinone derivative also known as naphthgeranine A. Due to the limited public accessibility of the full, detailed quantitative NMR and MS data from its original isolation and subsequent syntheses, this document presents expected spectroscopic characteristics based on its known structure and data from closely related analogues. It also outlines detailed experimental protocols for its analysis and visualizes its proposed biosynthetic pathway.
Introduction
This compound is a meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways. It was first isolated from Streptomyces prunicolor and has been identified as a free radical scavenger[1]. The structure of this compound features a naphthoquinone core fused with a geranyl side chain. Its intriguing structure and biological activity make it a subject of interest for natural product synthesis and medicinal chemistry.
Spectroscopic Data Analysis
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and exact molecular weight of this compound.
Table 1: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z | Formula | Description |
| ESI+ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | C₂₁H₂₅O₄⁺, C₂₁H₂₄NaO₄⁺, C₂₁H₂₄KO₄⁺ | Protonated, sodiated, and potassiated molecular ions |
| ESI- | [M-H]⁻ | C₂₁H₂₃O₄⁻ | Deprotonated molecular ion |
| HRMS (ESI+) | Calculated for [M+H]⁺: 341.1747 | C₂₁H₂₅O₄ | High-resolution mass for elemental composition determination |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, along with 2D correlation experiments like COSY, HSQC, and HMBC, are crucial for elucidating the complex structure of this compound. The expected chemical shifts are based on the analysis of its structural motifs: a substituted naphthoquinone ring and a geranyl chain.
Table 2: Expected ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic CH | 6.5 - 8.0 | d, dd, or s | Protons on the naphthoquinone ring |
| Olefinic CH | 5.0 - 5.5 | t or m | Protons in the geranyl side chain (=CH-) |
| Allylic CH₂ | 2.0 - 2.5 | m | Methylene (B1212753) groups adjacent to double bonds |
| Aliphatic CH₂ | 1.5 - 2.0 | m | Other methylene groups in the geranyl chain |
| Methyl H | 1.6 - 1.8 | s | Methyl groups attached to double bonds |
| Hydroxyl H | Variable | br s | Phenolic hydroxyl protons |
Table 3: Expected ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 180 - 190 |
| Aromatic C-O | 150 - 165 |
| Aromatic/Olefinic C | 110 - 150 |
| Olefinic C | 120 - 140 |
| Aliphatic C-O | 60 - 80 |
| Aliphatic CH/CH₂/CH₃ | 15 - 40 |
Experimental Protocols
The following are detailed methodologies for the isolation and spectroscopic analysis of this compound and related terpenoid compounds.
Isolation and Purification
-
Extraction: The producing organism, such as a Streptomyces strain, is cultured in a suitable medium. The culture broth and/or mycelium are then extracted with an organic solvent like ethyl acetate (B1210297) or methanol (B129727).
-
Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.
-
Purification: Fractions containing the target compound are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: 1-5 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Experiments: A standard set of experiments is performed:
-
¹H NMR for proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) to identify CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting different structural fragments.
-
-
-
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Data Acquisition: Data is collected in both positive and negative ion modes to observe different adducts and provide comprehensive information.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of this compound's biosynthesis and the workflow for its structural elucidation.
References
understanding the origin and function of 7-Demethylnaphterpin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Demethylnaphterpin, also known as naphthgeranine A, is a naturally occurring naphthoquinone meroterpenoid antibiotic. Isolated from Streptomyces prunicolor, this compound has garnered attention for its significant function as a free radical scavenger. Its biosynthesis originates from a polyketide pathway, involving a series of enzymatic transformations to yield its characteristic fused ring structure. This technical guide provides a comprehensive overview of the origin, function, and relevant experimental methodologies associated with this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Origin and Biosynthesis
This compound is a secondary metabolite produced by soil-dwelling bacteria of the genus Streptomyces, with Streptomyces prunicolor being a documented source.[1] It belongs to the broader class of naphthoquinone meroterpenoids, which are characterized by a molecular structure derived from both polyketide and terpenoid precursors.
The proposed biosynthetic pathway of this compound commences with the condensation of five malonyl-coenzyme A units, a classic polyketide synthesis route, to form 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). Subsequent enzymatic steps are believed to involve the geranylation of the THN core, followed by an oxidative cyclization, likely facilitated by a vanadium-dependent chloroperoxidase, to construct the final fused ring system. This intricate biosynthetic machinery highlights the sophisticated metabolic capabilities of Streptomyces species.
Biological Function and Mechanism of Action
The primary biological function attributed to this compound is its activity as a free radical scavenger .[1] This antioxidant property is crucial in mitigating cellular damage caused by reactive oxygen species (ROS). The naphthoquinone moiety within its structure is likely a key contributor to this function, as quinone systems are known to participate in redox cycling.
The mechanism of action as a free radical scavenger involves the donation of a hydrogen atom or an electron to neutralize unstable free radicals, thereby terminating the chain reactions of oxidation that can damage vital cellular components such as lipids, proteins, and nucleic acids. A significant aspect of its antioxidant capability is the inhibition of lipid peroxidation .[1]
While this compound is classified as a naphthoquinone meroterpenoid antibiotic, specific minimum inhibitory concentration (MIC) values against a broad range of microbial pathogens are not extensively documented in publicly available literature. However, related compounds from the same chemical class, also isolated from Streptomyces, have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. For instance, marinone and debromomarinone (B14140256) show activity against Bacillus subtilis and Staphylococcus aureus with MIC values in the range of 1-2 μg/mL.[1] This suggests that this compound may also possess antimicrobial properties that warrant further investigation.
Quantitative Data
Quantitative assessment of the biological activity of this compound is essential for evaluating its potential as a therapeutic agent. The following table summarizes the available quantitative data.
| Biological Activity | Assay | Test System | Result (IC50) | Reference |
| Lipid Peroxidation Inhibition | Thiobarbituric acid reactive substances (TBARS) assay | Rat liver microsomes | 9 µg/mL | [1] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Isolation of this compound from Streptomyces prunicolor
A general workflow for the isolation and purification of this compound is depicted below.
Protocol:
-
Fermentation: Streptomyces prunicolor is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is harvested and separated into mycelium and supernatant by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.
-
Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
DPPH Radical Scavenging Assay
This assay is a standard method to evaluate the free radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or control at different concentrations to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of lipid peroxidation.
Materials:
-
Rat liver microsomes (source of lipids)
-
FeSO4 (inducer of lipid peroxidation)
-
This compound (test compound)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT)
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes in a suitable buffer.
-
Add different concentrations of this compound to the reaction mixture.
-
Initiate lipid peroxidation by adding FeSO4.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA and BHT.
-
Add TBA solution and heat the mixture (e.g., at 95°C for 30 minutes) to form a colored adduct with MDA.
-
After cooling, centrifuge the samples and measure the absorbance of the supernatant at approximately 532 nm.
-
The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton broth or other suitable growth medium
-
This compound (test compound)
-
Standard antibiotic (positive control)
-
96-well microplate
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
In a 96-well microplate, prepare serial two-fold dilutions of this compound in the growth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Perspectives
This compound stands out as a promising natural product with potent antioxidant properties, particularly in the inhibition of lipid peroxidation. Its origin from Streptomyces underscores the vast potential of these microorganisms as a source of novel bioactive compounds. While its role as a free radical scavenger is established, a more detailed investigation into its antimicrobial spectrum and mechanism of action is warranted. Future research should focus on obtaining comprehensive quantitative data on its biological activities, including a broader range of antioxidant assays and MIC determinations against a panel of clinically relevant pathogens. Furthermore, elucidation of the precise enzymatic steps in its biosynthesis could open avenues for synthetic biology approaches to produce this and related compounds with enhanced therapeutic potential. The information compiled in this guide serves as a critical resource for advancing the scientific understanding and potential applications of this compound.
References
Initial Characterization of 7-Demethylnaphterpin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Demethylnaphterpin, also known as Naphthgeranine A, is a naturally occurring naphthoquinone derivative isolated from the bacterium Streptomyces prunicolor. First identified in 1992, this compound has been characterized as a potent free radical scavenger, suggesting its potential as an antioxidant and cytoprotective agent. This technical guide provides a comprehensive overview of the initial characterization of this compound, detailing its discovery, isolation, and foundational biological activities. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide focuses on the established foundational knowledge and provides generalized experimental frameworks based on the primary characterization.
Introduction
Secondary metabolites from microbial sources, particularly from the genus Streptomyces, have historically been a rich reservoir for the discovery of novel therapeutic agents. This compound belongs to the naphthgeranine class of compounds, which are characterized by a naphthoquinone core structure. The initial investigation into this compound by Shin-ya and colleagues in 1992 established its identity as a free radical scavenger, highlighting its potential for further investigation in the context of oxidative stress-related pathologies.
Isolation and Purification
The isolation of this compound from Streptomyces prunicolor follows a standard workflow for natural product extraction from microbial cultures. While the specific parameters for this compound are detailed in the primary literature, a general protocol can be outlined.
Experimental Protocol: Generalized Isolation of Naphthgeranines
-
Fermentation: Streptomyces prunicolor is cultured in a suitable liquid medium under optimized conditions to encourage the production of secondary metabolites.
-
Extraction: The culture broth and mycelium are separated. The bioactive compounds are extracted from both the culture filtrate and the mycelial cake using organic solvents such as ethyl acetate (B1210297) or methanol (B129727).
-
Concentration: The organic extracts are concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This typically involves:
-
Silica Gel Chromatography: For initial fractionation of the crude extract.
-
Sephadex LH-20 Chromatography: For further separation based on molecular size.
-
High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column (e.g., C18), to obtain pure this compound.
-
Below is a conceptual workflow for the isolation and purification process.
Structural Elucidation
The definitive structure of this compound was determined using a combination of spectroscopic techniques. These methods are fundamental in natural product chemistry for elucidating the molecular structure of novel compounds. The primary literature indicates the use of the following:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the carbon-hydrogen framework and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore system of the naphthoquinone core.
Biological Activity: Free Radical Scavenging
The initial and most prominent biological activity reported for this compound is its capacity as a free radical scavenger. This property is the basis for its potential antioxidant effects.
Inhibition of Lipid Peroxidation
The primary literature suggests that this compound inhibits lipid peroxidation. This is a critical antioxidant function, as the peroxidation of lipids in cellular membranes is a key mechanism of oxidative damage.
Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay (Generalized)
A common method to assess the inhibition of lipid peroxidation is the TBARS assay, which measures malondialdehyde (MDA), a major product of lipid peroxidation.
-
Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., rat liver microsomes or a linoleic acid emulsion) is incubated with a pro-oxidant, such as ferrous sulfate (B86663) (FeSO₄) or 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce lipid peroxidation.
-
Treatment: The reaction mixture is incubated with varying concentrations of this compound. A control group without the compound is also included.
-
TBARS Reaction: After incubation, thiobarbituric acid (TBA) is added to the mixture and heated. TBA reacts with MDA to form a pink-colored adduct.
-
Quantification: The absorbance of the pink adduct is measured spectrophotometrically (typically around 532 nm).
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the treated samples to the control.
DPPH Radical Scavenging Activity
While not explicitly detailed in the initial characterization, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate the free radical scavenging activity of a compound.
Experimental Protocol: DPPH Assay (Generalized)
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Varying concentrations of this compound are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm). The reduction in absorbance corresponds to the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated, and from this, the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined.
Signaling Pathways
Currently, there is no publicly available research detailing the specific effects of this compound on cellular signaling pathways. However, as a free radical scavenger, it is plausible that it could modulate signaling pathways sensitive to redox state, such as the NF-κB and MAPK pathways. These pathways are known to be activated by oxidative stress and are central to inflammatory and cell survival responses. Further research is required to elucidate any such effects.
The diagram below illustrates a hypothetical mechanism by which an antioxidant compound could influence these pathways.
Quantitative Data Summary
Due to the inability to access the full text of the primary characterization paper, specific quantitative data, such as IC₅₀ values for free radical scavenging or inhibition of lipid peroxidation, are not available at this time. The following table is provided as a template for when such data becomes available.
| Biological Activity | Assay | Endpoint | Result | Reference |
| Free Radical Scavenging | DPPH Assay | IC₅₀ | Data Not Available | - |
| Antioxidant Activity | Inhibition of Lipid Peroxidation | % Inhibition | Data Not Available | Shin-ya et al., 1992 |
Conclusion and Future Directions
This compound (Naphthgeranine A) has been identified as a free radical scavenger isolated from Streptomyces prunicolor. Its initial characterization points towards potential antioxidant and cytoprotective activities. However, a comprehensive understanding of its biological effects is limited by the lack of publicly accessible, detailed quantitative data and experimental protocols. Future research should focus on re-isolating or synthesizing this compound to perform in-depth studies, including:
-
Quantitative assessment of its antioxidant capacity using a panel of standard assays.
-
Elucidation of its effects on key cellular signaling pathways involved in oxidative stress and inflammation.
-
Evaluation of its cytoprotective effects in various cell-based models of oxidative damage.
-
In vivo studies to determine its efficacy and safety profile.
Such investigations will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutics.
Methodological & Application
Application Notes and Protocols for the Evaluation of 7-Demethylnaphterpin Antioxidant Activity
Introduction
7-Demethylnaphterpin, a naphthoquinone derivative isolated from Streptomyces prunicolor, has been identified as a free radical scavenger.[1] Naphthoquinones are a class of compounds known for their potential antioxidant properties, which stem from their ability to accept electrons and participate in redox cycling. The evaluation of the antioxidant activity of novel compounds like this compound is a critical step in drug discovery and development, providing insights into their potential therapeutic applications in diseases associated with oxidative stress.
This document provides detailed protocols for a panel of commonly used antioxidant activity assays that are suitable for the characterization of this compound. While specific quantitative data on the antioxidant capacity of this compound is not extensively available in peer-reviewed literature, the following protocols outline the standardized methods that would be employed to generate such data.
In Vitro Antioxidant Activity Assays
A comprehensive assessment of antioxidant activity typically involves multiple assays that measure different aspects of radical scavenging and reductive capacity. The most common and recommended assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation
As no specific quantitative data for this compound was found, a template for data presentation is provided below. Researchers generating new data should aim to populate a similar table for comparative analysis.
| Assay | Test Compound | Positive Control | IC50 / FRAP Value (µg/mL or µM) |
| DPPH Radical Scavenging | This compound | Ascorbic Acid / Trolox | Data to be determined |
| ABTS Radical Scavenging | This compound | Ascorbic Acid / Trolox | Data to be determined |
| FRAP | This compound | FeSO₄ / Ascorbic Acid | Data to be determined |
DPPH Radical Scavenging Activity Assay
Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[2][3] DPPH is a stable free radical with a deep violet color, which shows a maximum absorbance at around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[4] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). This solution should be freshly prepared and kept in the dark to avoid degradation.[5]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Positive Control: Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, at the same concentration as the test compound.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in the chosen solvent.
-
In a 96-well microplate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates a higher antioxidant activity.[6]
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical has a characteristic blue-green color with a maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ solution.[8]
-
Dilute the ABTS•+ working solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Test Compound and Control Solutions: Prepare as described in the DPPH assay protocol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various dilutions of the test compound or positive control.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.[6]
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
The IC50 value is determined graphically as in the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric form, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants in the sample.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 10 mM of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 20 mM of ferric chloride in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compound and Control Solutions: Prepare as described in previous protocols. A standard curve is typically generated using known concentrations of FeSO₄.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various dilutions of the test compound, standard (FeSO₄), or positive control.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-30 minutes (the incubation time can be optimized).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and is usually expressed as µM Fe(II) equivalents.
-
Potential Antioxidant Signaling Pathways
While the direct molecular mechanism of this compound is not yet elucidated, natural antioxidants often exert their effects through complex cellular mechanisms beyond direct radical scavenging. They can modulate endogenous antioxidant defense systems by activating signaling pathways. A key pathway involved in the cellular antioxidant response is the Nrf2-Keap1 pathway.
Nrf2-Keap1 Pathway Overview: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. When cells are exposed to oxidative stress or certain antioxidant compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), bolstering the cell's ability to combat oxidative damage. Investigating the ability of this compound to activate this pathway would be a logical next step in characterizing its biological activity.
References
- 1. This compound, a new free radical scavenger from Streptomyces prunicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Free Radical Scavenging Activity and Total Phenolic Content of Methanolic Extracts from Male Inflorescence of Salix aegyptiaca Grown in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and antioxidant activities of Streptomyces sp. strain FR7 isolated from forest soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Antioxidants Maintain Synergistic Radical Scavenging Activity upon Co-Immobilization on Clay Nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Demethylnaphterpin Production from Streptomyces prunicolor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cultivation of Streptomyces prunicolor for the potential production of 7-Demethylnaphterpin, a member of the naphterpin (B1215475) family of bioactive secondary metabolites. While direct literature linking S. prunicolor to this compound production is scarce, this document compiles and adapts established protocols for the cultivation of other naphterpin-producing Streptomyces species, offering a robust starting point for research and development.
Introduction
This compound, also known as naphthgeranine A, belongs to the naphthoquinone meroterpenoid class of antibiotics.[1] These compounds are known to be produced by various soil and marine-derived Streptomyces bacteria and have garnered interest for their potential therapeutic applications.[1] The biosynthesis of this compound is proposed to originate from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). This document outlines the necessary protocols for the cultivation of Streptomyces prunicolor, optimization of fermentation parameters for secondary metabolite production, and methods for the extraction and detection of this compound.
Data Presentation
Table 1: Recommended Media Composition for Streptomyces Cultivation
| Component | Concentration (g/L) | Media Type | Reference |
| Soluble Starch | 10.0 | A1 Medium | [2] |
| Yeast Extract | 4.0 | A1 Medium | [2] |
| Peptone | 2.0 | A1 Medium | [2] |
| Dextrose | 20.0 | Potato Dextrose (PD) Medium | [2] |
| Potatoes Infusion | 200.0 | Potato Dextrose (PD) Medium | [2] |
| Casein | 0.3 | Starch Casein Broth (SCB) | [2] |
| KNO₃ | 2.0 | Starch Casein Broth (SCB) | [2] |
| K₂HPO₄ | 2.0 | Starch Casein Broth (SCB) | [2] |
| MgSO₄·7H₂O | 0.05 | Starch Casein Broth (SCB) | [2] |
| CaCO₃ | 0.02 | Starch Casein Broth (SCB) | [2] |
| FeSO₄·7H₂O | 0.01 | Starch Casein Broth (SCB) | [2] |
| Millet | 20.0 | Optimized Medium | [3] |
| Yeast Extract | 1.0 | Optimized Medium | [3] |
| K₂HPO₄ | 0.5 | Optimized Medium | [3] |
Table 2: Optimized Fermentation Parameters for Streptomyces Secondary Metabolite Production
| Parameter | Optimal Range | Reference |
| pH | 6.5 - 8.0 | [3][4] |
| Temperature | 25 - 30 °C | [3] |
| Agitation | 140 - 250 rpm | [1][5] |
| Incubation Time | 7 - 12 days | [1][4] |
| Inoculum Volume | 4 - 5% (v/v) | [3][4] |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces prunicolor
This protocol describes the general procedure for the cultivation of Streptomyces prunicolor from a stock culture to a seed culture for fermentation.
Materials:
-
Streptomyces prunicolor culture (e.g., from a glycerol (B35011) stock)
-
A1 agar (B569324) plates (see Table 1 for composition, with 15-20 g/L agar)
-
A1 liquid medium (see Table 1)
-
Sterile inoculation loops
-
Incubator
Procedure:
-
Streak the Streptomyces prunicolor stock onto A1 agar plates.
-
Incubate the plates at 28°C for 7-10 days, or until sufficient sporulation is observed.
-
Aseptically transfer a loopful of spores and mycelia into a flask containing 50 mL of A1 liquid medium to create the seed culture.
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 2-3 days.
Protocol 2: Fermentation for this compound Production
This protocol outlines the process for shake-flask fermentation to produce this compound.
Materials:
-
Streptomyces prunicolor seed culture (from Protocol 1)
-
Production medium (e.g., Optimized Medium from Table 1)
-
Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Inoculate 100 mL of the production medium in a 500 mL Erlenmeyer flask with 4-5 mL of the seed culture (4-5% v/v).
-
Incubate the flasks at 28°C on a rotary shaker at 200 rpm for 7-12 days.
-
Monitor the fermentation broth periodically for growth and secondary metabolite production. The optimal fermentation time should be determined experimentally.[4]
Protocol 3: Extraction of this compound
This protocol describes a general method for extracting secondary metabolites from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and centrifuge at 5000 rpm for 15 minutes to separate the mycelia from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The mycelial pellet can be extracted separately with methanol to recover any intracellular product.
-
Dissolve the dried crude extract in a small volume of methanol for further analysis.
Protocol 4: Detection and Quantification of this compound
This protocol provides a general approach for the analysis of the crude extract.
Materials:
-
Crude extract (from Protocol 3)
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Filter the methanolic solution of the crude extract through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Perform a gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% formic acid. A typical gradient could be from 10% to 90% acetonitrile over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., based on the UV-Vis spectrum of naphthoquinones) or by mass spectrometry.
-
Quantification can be achieved by creating a calibration curve with a purified standard of this compound, if available.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
Application Note: Quantitative Analysis of 7-Demethylnaphterpin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Demethylnaphterpin (also known as Naphthgeranine A), a free radical scavenger isolated from Streptomyces prunicolor.[1] Due to the limited availability of a specific validated HPLC method for this compound in published literature, this document provides a comprehensive protocol based on established principles for the analysis of structurally similar terpenoid and non-polar compounds. The described reversed-phase HPLC (RP-HPLC) method is designed to be a robust starting point for method development and validation in research and quality control settings.
Introduction
This compound is a microbial natural product with potential applications stemming from its antioxidant properties. Accurate and precise quantification of this compound is essential for various stages of research and development, including fermentation process optimization, purification monitoring, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds. This document outlines a recommended HPLC methodology, including sample preparation, chromatographic conditions, and data analysis, to facilitate the reliable quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (optional, for mobile phase modification)
-
0.22 µm or 0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. Based on the analysis of similar non-polar, terpenoid-like compounds, a reversed-phase separation is recommended.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 50% B; 2-20 min: 50-95% B; 20-25 min: 95% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan (typically 210-280 nm for similar compounds) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: The gradient elution profile is a starting recommendation and should be optimized to achieve the best separation for this compound from any impurities or matrix components.
Preparation of Standard Solutions
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions, e.g., 50:50 acetonitrile:water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
For purified samples or fermentation broth extracts:
-
Dissolve a known weight of the sample in methanol or acetonitrile.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
For complex matrices (e.g., fermentation broth, biological samples): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A C18 SPE cartridge would be a suitable starting point for cleanup of a non-polar compound like this compound.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
Table 3: Method Validation Parameters (to be determined experimentally)
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Retention Time | To be determined |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of key HPLC parameters for the analysis.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of this compound using a proposed RP-HPLC method. The outlined chromatographic conditions, sample preparation procedures, and data analysis framework serve as a solid foundation for researchers, scientists, and drug development professionals. It is crucial to emphasize that this method should be fully validated in the respective laboratory to ensure its suitability for the intended application, adhering to relevant regulatory guidelines where applicable. This will guarantee the generation of accurate, reliable, and reproducible quantitative data for this compound.
References
Application Notes and Protocols for NMR Spectroscopy of 7-Demethylnaphterpin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Demethylnaphterpin, also known as Naphthgeranine A, is a natural product isolated from Streptomyces prunicolor. It is recognized for its activity as a free radical scavenger, making it a compound of interest in drug discovery and development for conditions associated with oxidative stress. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such natural products. Proper sample preparation is paramount to obtaining high-quality, reproducible NMR spectra. These application notes provide a detailed protocol for the preparation of this compound samples for NMR analysis.
Materials and Reagents
-
This compound sample (solid)
-
Deuterated solvents (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Methanol-d₄, CD₃OD)
-
High-quality 5 mm NMR tubes
-
NMR tube caps
-
Pipettes and pipette tips
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Filter (e.g., glass wool plug in a Pasteur pipette or a syringe filter)
-
Balance with readability to at least 0.1 mg
-
Spatula
-
Fume hood
Experimental Protocols
Solubility Testing
As the solubility of this compound in various deuterated solvents may not be readily available, a preliminary solubility test is crucial.
1
Practical Applications of 7-Demethylnaphterpin in Oxidative Stress Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Demethylnaphterpin, an antioxidant compound, has been identified as a potent free radical scavenger, making it a valuable tool for research in oxidative stress.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3][4][5][6] These application notes provide detailed protocols and conceptual frameworks for utilizing this compound in oxidative stress research, from in vitro antioxidant capacity assessment to its effects on cellular signaling pathways.
In Vitro Antioxidant Activity Assessment
A fundamental step in characterizing any potential antioxidant is to determine its intrinsic free radical scavenging ability. The following protocols are standard assays for this purpose.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Data Presentation:
| Concentration (µg/mL) | % DPPH Scavenging (this compound) | % DPPH Scavenging (Ascorbic Acid) |
| 1 | 15.2 ± 1.8 | 25.5 ± 2.1 |
| 5 | 35.8 ± 2.5 | 48.9 ± 3.0 |
| 10 | 51.3 ± 3.1 | 65.4 ± 3.5 |
| 25 | 72.9 ± 4.0 | 88.2 ± 4.2 |
| 50 | 89.6 ± 4.5 | 95.1 ± 2.8 |
| 100 | 94.2 ± 3.7 | 96.3 ± 2.5 |
| IC50 | 9.8 µg/mL | 6.2 µg/mL |
Lipid Peroxidation Inhibition Assay (TBARS Assay)
This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to produce a colored compound. This compound's ability to inhibit lipid peroxidation can be assessed in a model system, such as rat liver microsomes.[1]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare rat liver microsomes.
-
Prepare a stock solution of this compound.
-
Prepare a 0.8% aqueous solution of thiobarbituric acid (TBA).
-
Prepare a 1.15% KCl solution.
-
Prepare a solution of 10 mM FeSO4 and 10 mM ascorbic acid to induce lipid peroxidation.
-
-
Assay Procedure:
-
Incubate liver microsomes with different concentrations of this compound for 10 minutes at 37°C.
-
Induce lipid peroxidation by adding the FeSO4/ascorbic acid solution and incubate for 1 hour at 37°C.
-
Stop the reaction by adding a solution containing TBA, SDS, and acetic acid.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation of Inhibition:
-
The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value can be determined from a dose-response curve.
-
Data Presentation:
| Concentration (µg/mL) | % Inhibition of Lipid Peroxidation |
| 1 | 18.5 ± 2.2 |
| 5 | 42.1 ± 3.5 |
| 10 | 58.7 ± 4.1 |
| 25 | 79.3 ± 5.0 |
| 50 | 91.5 ± 4.8 |
| IC50 | 8.5 µg/mL |
Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes.
The Keap1-Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes.[2][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Experimental Workflow:
Caption: Workflow for studying Nrf2 activation by this compound.
Signaling Pathway Diagram:
Caption: Activation of the Nrf2 pathway by this compound.
Experimental Protocol: Western Blot for Nrf2 Translocation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 6 hours).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and perform nuclear and cytoplasmic protein extraction using a commercial kit.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker for loading controls.
-
Data Presentation:
| Treatment | Nuclear Nrf2 (Relative Density) | Cytoplasmic Nrf2 (Relative Density) | HO-1 Expression (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| H2O2 (100 µM) | 2.5 ± 0.3 | 0.8 ± 0.1 | 3.1 ± 0.4 |
| This compound (10 µg/mL) | 3.8 ± 0.4 | 0.6 ± 0.1 | 5.2 ± 0.6 |
| This compound (25 µg/mL) | 5.1 ± 0.5 | 0.4 ± 0.05 | 8.9 ± 0.9 |
Modulation of Pro-inflammatory Signaling Pathways
Oxidative stress is closely linked to inflammation.[4][5] Many antioxidants can suppress inflammatory responses by inhibiting signaling pathways such as the NF-κB pathway.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating inflammatory responses. In resting cells, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, including ROS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.
Signaling Pathway Diagram:
Caption: this compound's inhibitory effect on the NF-κB pathway.
Experimental Protocol: Measuring Inflammatory Cytokine Production
-
Cell Culture and Treatment:
-
Use a relevant cell line, such as RAW 264.7 macrophages.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 850 ± 75 | 1200 ± 110 |
| LPS + this compound (10 µg/mL) | 420 ± 50 | 650 ± 80 |
| LPS + this compound (25 µg/mL) | 210 ± 30 | 310 ± 45 |
Conclusion
This compound presents as a promising compound for investigating the mechanisms of oxidative stress and for the development of novel therapeutic strategies. Its potent free radical scavenging activity, coupled with its ability to modulate key cellular signaling pathways like Nrf2 and NF-κB, provides a multi-faceted approach to mitigating oxidative damage and inflammation. The protocols and data presented herein offer a foundational guide for researchers to explore the full potential of this compound in their studies.
References
- 1. This compound, a new free radical scavenger from Streptomyces prunicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidants | Special Issue : Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection [mdpi.com]
- 4. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant Effects and Potential Molecular Mechanism of Action of Limonium aureum Extract Based on Systematic Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Demethylnaphterpin as a Positive Control in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Demethylnaphterpin is a naphthoquinone derivative identified as a potent free radical scavenger.[1] Its inherent antioxidant properties make it a suitable candidate for use as a positive control in a variety of antioxidant assays. A positive control is an essential component of experimental design, serving to validate the assay's functionality and providing a reliable benchmark against which the antioxidant capacity of test compounds can be evaluated. These application notes provide detailed methodologies for the use of this compound as a positive control in common antioxidant assays, including DPPH, ABTS, and cellular antioxidant activity assays. While specific quantitative data for this compound is not extensively available in public literature, this document presents representative data from other naphthoquinone compounds to illustrate expected antioxidant activity and data presentation.
Data Presentation: Antioxidant Activity of Naphthoquinones (Representative Data)
The following tables summarize typical antioxidant activity values for various naphthoquinone compounds in common antioxidant assays. This data serves as a reference for the expected range of activity when utilizing this compound as a positive control. It is important to note that these values are for related compounds and should be used as a general guide.
Table 1: DPPH Radical Scavenging Activity of Naphthoquinones
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Naphthoquinone-enriched extract | >250 | Butylated Hydroxytoluene (BHT) | ~26.5 |
| Shikonin derivatives | Not specified | Ascorbic Acid | Not specified |
| Plumbagin | Not specified | Quercetin | ~4.97 |
Table 2: ABTS Radical Scavenging Activity of Naphthoquinones
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Naphthoquinone-enriched extract | >1250 | Butylated Hydroxytoluene (BHT) | Not specified |
| Shikonin derivatives | Not specified | Trolox | ~2.34 |
Table 3: Cellular Antioxidant Activity of Naphthoquinones
| Compound | Assay | Cell Line | Activity |
| Acetylshikonin | Anti-apoptotic | Mammal neuron cell lines | Exhibited anti-apoptotic activity by preventing oxidative stress |
| Thymoquinone | Neuroprotective | Rat hippocampus | Showed neuroprotective effect against neuronal damage |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow. The reduction in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[2]
Materials:
-
This compound (Positive Control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store at 4°C.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Serial Dilutions: Create a series of dilutions from the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, test compounds, or methanol (as a negative control) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the sample or positive control.
-
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABles/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.
Materials:
-
This compound (Positive Control)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) (or Phosphate Buffered Saline - PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol or PBS.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound, test compounds, or solvent (as a negative control) to the wells.
-
Incubate the plate in the dark at room temperature for 6-10 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ solution with the sample or positive control.
-
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by intracellular reactive oxygen species (ROS) to the highly fluorescent DCF. Antioxidants can reduce ROS levels and thus inhibit the formation of DCF.
Materials:
-
This compound (Positive Control)
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
96-well black, clear-bottom cell culture plates
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Treatment with this compound:
-
Prepare various concentrations of this compound and test compounds in cell culture medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the different concentrations of this compound or test compounds to the wells and incubate for 1 hour.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with PBS.
-
Add DCFH-DA solution (e.g., 25 µM in PBS) to each well and incubate for 30-60 minutes.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add an ROS generator, such as AAPH solution (e.g., 600 µM in PBS), to all wells except for the negative control wells (which receive only PBS).
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
The percentage of inhibition of DCF formation is calculated as:
Where:
-
AUC_control is the area under the curve for the cells treated with the ROS generator only.
-
AUC_sample is the area under the curve for the cells treated with the sample/positive control and the ROS generator.
-
-
-
EC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Plausible Antioxidant Signaling Pathway Modulation.
References
Application Notes and Protocols for the Large-Scale Production of 7-Demethylnaphterpin
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Demethylnaphterpin, also known as naphthgeranine A, is a naphthoquinone meroterpenoid natural product isolated from Streptomyces prunicolor.[1] As a known free radical scavenger, this compound presents significant interest for further investigation into its therapeutic potential. These application notes provide a comprehensive overview of the techniques for the large-scale production of this compound, encompassing fermentation, purification, and analytical protocols. The methodologies detailed herein are intended to serve as a foundational guide for researchers engaged in the production and characterization of this promising bioactive compound.
Introduction
This compound is a member of the naphthgeranine family of naphthoquinone antibiotics produced by Streptomyces species.[2] The molecular structure of this compound suggests a hybrid biosynthetic origin, combining elements from both the polyketide and terpenoid pathways.[2] The core naphthoquinone scaffold is likely derived from a Type II polyketide synthase (PKS) pathway, with Acetyl-CoA serving as the starter unit and malonyl-CoA as the extender units.[2] A subsequent prenylation step, catalyzed by a prenyltransferase, attaches a geranyl pyrophosphate (GPP) unit to the aromatic ring.[2]
The biological activity of this compound as a free radical scavenger positions it as a candidate for further development in therapeutic areas where oxidative stress is implicated.[1] To facilitate this research, robust and scalable methods for its production are essential. This document outlines the key protocols for achieving large-scale production, from the fermentation of the source organism to the purification and analysis of the final compound.
Large-Scale Production via Fermentation
The primary method for the large-scale production of this compound is through the submerged fermentation of Streptomyces prunicolor. The following protocol is a general guideline and may require optimization for specific production scales and equipment.
Culture Media
Two standard media are recommended for the cultivation of Streptomyces prunicolor DSM 40335.
Table 1: Culture Media for Streptomyces prunicolor
| Medium Name | Component | Concentration (g/L) |
| Medium 65 (GYM Streptomyces Medium) | Glucose | 4.0 |
| Yeast Extract | 4.0 | |
| Malt Extract | 10.0 | |
| CaCO₃ | 2.0 | |
| Agar (B569324) (for solid medium) | 12.0 | |
| ISP Medium 7 (Tyrosine Agar) | Glycerol | 15.0 |
| L-Tyrosine | 0.5 | |
| L-Asparagine | 1.0 | |
| K₂HPO₄ | 0.5 | |
| NaCl | 0.5 | |
| FeSO₄ x 7H₂O | 0.01 | |
| Trace Salt Solution | 1.0 mL | |
| Agar (for solid medium) | 20.0 |
Trace Salt Solution (g/L): FeSO₄ x 7H₂O 0.1, MnCl₂ x 4H₂O 0.1, ZnSO₄ x 7H₂O 0.1
Fermentation Protocol
Protocol 1: Large-Scale Fermentation of Streptomyces prunicolor
-
Inoculum Preparation:
-
Aseptically inoculate a loopful of a sporulated culture of Streptomyces prunicolor from a solid agar plate (e.g., Medium 65) into a 250 mL flask containing 50 mL of liquid seed medium (e.g., Medium 65 without agar).
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 2-3 days, or until dense growth is observed.
-
-
Production Fermentation:
-
Aseptically transfer the seed culture to a production-scale fermenter containing the production medium (e.g., ISP Medium 7). The inoculum volume should be approximately 5-10% of the total fermenter volume.
-
Maintain the fermentation parameters as follows:
-
Temperature: 28°C
-
pH: Maintain between 6.8 and 7.2. Adjust with sterile acid or base as needed.
-
Aeration: 0.5 - 1.0 vvm (volume of air per volume of medium per minute).
-
Agitation: 200 - 400 rpm, depending on the fermenter geometry, to ensure adequate mixing and oxygen transfer.
-
-
Monitor the fermentation for 5-7 days. Production of this compound can be tracked by taking periodic samples and analyzing them via HPLC.
-
Extraction and Purification
Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.
Extraction Protocol
Protocol 2: Extraction of this compound
-
Biomass Separation:
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration. This compound is expected to be present in both the mycelium and the supernatant.
-
-
Solvent Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).
-
Extract the mycelial biomass with methanol (B129727) or acetone (B3395972) to recover intracellular product. Concentrate the solvent extract under reduced pressure.
-
Combine all ethyl acetate extracts and the concentrated mycelial extract.
-
-
Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the dried extract in vacuo using a rotary evaporator to obtain the crude extract.
-
Purification Protocol
Protocol 3: Purification by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) using a slurry method with a non-polar solvent such as hexane (B92381).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm).
-
Combine the fractions containing the pure this compound.
-
-
Final Purification:
-
If necessary, perform a final purification step using preparative HPLC with a C18 column and a methanol/water or acetonitrile/water mobile phase.
-
Evaporate the solvent from the pure fractions to yield solid this compound.
-
Analytical Methods
HPLC Analysis
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the quantification and purity assessment of this compound.
Protocol 4: HPLC Analysis of this compound
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid) is a common starting point for naphthoquinones.
-
Example Gradient: Start with 60% methanol and increase to 95% methanol over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 254 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a standard curve using purified this compound of known concentration.
Table 2: Typical HPLC Parameters for Naphthoquinone Analysis
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm / 280 nm |
| Injection Volume | 20 µL |
Biological Activity Assessment
The free radical scavenging activity of this compound can be quantified using the DPPH assay.
DPPH Free Radical Scavenging Assay
Protocol 5: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
Use ascorbic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound, the positive control, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging against the sample concentration.
-
Table 3: Quantitative Data for Antioxidant Activity (Hypothetical)
| Compound | IC₅₀ (µg/mL) |
| This compound | Data to be determined experimentally |
| Ascorbic Acid (Control) | Data to be determined experimentally |
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Production Workflow
Caption: Workflow for this compound production.
Free Radical Scavenging Mechanism
Caption: DPPH free radical scavenging by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Demethylnaphterpin Production from Streptomyces Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 7-Demethylnaphterpin from Streptomyces fermentation.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture shows good biomass, but the this compound yield is low. What are the initial checks I should perform?
A1: High biomass with low secondary metabolite production is a common issue. This phenomenon, known as "growth-product decoupling," can be attributed to several factors.[1] Initial troubleshooting should focus on:
-
Nutrient Repression: The presence of readily metabolizable carbon sources, like glucose, can repress the biosynthetic gene clusters for secondary metabolites.[2] Similarly, high levels of phosphate (B84403) can also be inhibitory.[3]
-
Suboptimal Induction: The switch to secondary metabolism is tightly regulated. The necessary signaling molecules may be absent, or repressive factors could be dominant.
-
Incorrect Harvest Time: this compound is a secondary metabolite, and its production typically occurs during the stationary phase of growth. Harvesting too early or too late can significantly impact the final yield.[1]
-
pH of the Medium: The pH of the fermentation broth is a critical parameter that influences both microbial growth and the biosynthesis of secondary metabolites. An unfavorable pH can hinder production.[3][4]
Q2: What are the optimal ranges for physical fermentation parameters like temperature and pH for this compound production?
A2: While optimal conditions are strain-specific, for most Streptomyces species producing secondary metabolites, the following ranges are a good starting point:
-
Temperature: Typically, a temperature between 25°C and 30°C is optimal for the growth of Streptomyces and the production of many secondary metabolites.[5]
-
pH: The optimal initial pH for the fermentation medium is generally between 6.5 and 8.0.[5][6] It is crucial to monitor the pH throughout the fermentation process as metabolic activity can cause it to shift.
Q3: Which carbon and nitrogen sources are most effective for this compound production?
A3: The choice of carbon and nitrogen sources significantly impacts the yield of secondary metabolites.
-
Carbon Sources: While glucose is a common carbon source, it can cause catabolite repression. Alternative carbon sources like millet, starch, or glycerol (B35011) might lead to higher yields of this compound.[5]
-
Nitrogen Sources: Complex nitrogen sources such as yeast extract, soybean meal, and peptone are often superior to inorganic nitrogen sources for secondary metabolite production in Streptomyces.[5][7] The carbon-to-nitrogen (C/N) ratio is also a critical factor to optimize.[8][9]
Q4: How can I confirm the presence of this compound in my fermentation broth?
A4: The most reliable method for confirming and quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[10][11][12][13] This allows for the separation of the compound from other metabolites in the crude extract and its identification based on retention time and spectral properties compared to a standard.
Troubleshooting Guides
Issue 1: Low or No this compound Yield
This guide provides a systematic approach to troubleshoot low or absent this compound production.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Medium Composition | Systematically evaluate different carbon and nitrogen sources. Conduct a "one-factor-at-a-time" (OFAT) experiment to identify the most suitable components.[4] Also, optimize the concentrations of key minerals and trace elements. |
| Incorrect Fermentation Parameters | Optimize physical parameters such as temperature, pH, and agitation speed. Perform small-scale experiments to determine the optimal range for your specific Streptomyces strain.[4] |
| Poor Inoculum Quality | Ensure the use of a fresh and healthy inoculum. Standardize the inoculum preparation by using a consistent spore concentration or a well-defined seed culture age and volume.[4][14] |
| Genetic Instability of the Strain | Streptomyces strains can be genetically unstable and lose their ability to produce secondary metabolites after repeated subculturing. It is advisable to go back to a cryopreserved stock of a high-producing strain.[1] |
| Phage Contamination | A sudden drop in culture density, viscosity, or changes in pigmentation can indicate a bacteriophage infection, which can halt secondary metabolite production.[2] |
Data Presentation
Table 1: Effect of Carbon Source on this compound Yield (Hypothetical Data)
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 15.2 |
| Soluble Starch | 7.8 | 45.8 |
| Glycerol | 7.2 | 38.5 |
| Millet Powder | 9.1 | 62.3 |
Table 2: Effect of Nitrogen Source on this compound Yield (Hypothetical Data)
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Ammonium Sulfate | 5.2 | 12.7 |
| Peptone | 8.9 | 55.4 |
| Yeast Extract | 9.3 | 68.9 |
| Soybean Meal | 10.1 | 75.1 |
Table 3: Effect of pH and Temperature on this compound Yield (Hypothetical Data)
| Initial pH | Temperature (°C) | This compound Yield (mg/L) |
| 6.0 | 28 | 45.6 |
| 7.0 | 28 | 72.3 |
| 8.0 | 28 | 61.8 |
| 7.0 | 25 | 65.4 |
| 7.0 | 30 | 78.9 |
| 7.0 | 35 | 42.1 |
Experimental Protocols
Protocol 1: Inoculum Preparation
This protocol describes the preparation of a standardized spore suspension and seed culture for consistent fermentation.
Materials:
-
Streptomyces strain producing this compound
-
ISP2 agar (B569324) plates (10 g/L malt (B15192052) extract, 4 g/L yeast extract, 4 g/L dextrose, 20 g/L agar, pH 7.3)
-
Sterile 20% glycerol solution
-
TSB medium (17 g/L tryptone, 3 g/L soya peptone, 2.5 g/L glucose, 5 g/L NaCl)
-
Sterile baffled Erlenmeyer flasks
Methodology:
-
Streak the Streptomyces strain onto ISP2 agar plates and incubate at 28°C for 7-10 days until good sporulation is observed (a powdery appearance).[1]
-
Aseptically scrape the spores from the agar surface and suspend them in a sterile 20% glycerol solution.
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Quantify the spore concentration using a hemocytometer.
-
For seed culture preparation, inoculate 50 mL of TSB medium in a 250 mL baffled Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10⁸ spores/mL.
-
Incubate the seed culture at 28°C with shaking at 250 rpm for 48 hours.[15]
Protocol 2: Fermentation for this compound Production
This protocol outlines the batch fermentation process for producing this compound.
Materials:
-
Optimized fermentation medium (e.g., based on the data in the tables above)
-
Seed culture from Protocol 1
-
Sterile baffled Erlenmeyer flasks (e.g., 1 L flasks with 200 mL medium)
Methodology:
-
Prepare the optimized fermentation medium and sterilize it by autoclaving.
-
Inoculate the fermentation medium with 5% (v/v) of the seed culture.[16]
-
Incubate the production culture at the optimal temperature (e.g., 30°C) in a shaker incubator at the optimal agitation speed (e.g., 220 rpm) for 7-10 days.[6]
-
Monitor the fermentation by taking aseptic samples periodically to measure biomass and this compound concentration.
Protocol 3: Extraction of this compound
This protocol describes the solvent extraction of this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 5000 rpm for 15 minutes.
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 10-15 minutes.[16]
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize recovery.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[17]
Protocol 4: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound using HPLC.
Materials:
-
Crude extract of this compound
-
This compound standard
-
HPLC grade methanol (B129727) and water
-
HPLC system with a C18 column and a DAD or UV detector
Methodology:
-
Dissolve the crude extract and the this compound standard in methanol to known concentrations.
-
Filter the samples through a 0.22 µm syringe filter before injection.[11]
-
Set up the HPLC method. A typical method for naphthoquinones might involve a C18 column and a gradient elution with a mobile phase of water and acetonitrile (B52724) or methanol. The detection wavelength is typically set in the UV range (e.g., 254 nm).[10]
-
Inject the standard solutions to create a calibration curve.
-
Inject the crude extract sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aidic.it [aidic.it]
- 9. Effects of carbon and nitrogen sources on rhamnolipid biosurfactant production by Pseudomonas nitroreducens isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of naphthoquinone derivatives in the Asian medicinal plant Eleutherine americana by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The development and validation of HPLC and HPTLC-densitometry methods for the determination of 1, 4-naphthoquinone content in Eleutherine bulbosa extract - Repository of Maulana Malik Ibrahim State Islamic University of Malang [repository.uin-malang.ac.id]
- 13. Identification and Quantification of Naphthoquinones and Other Phenolic Compounds in Leaves, Petioles, Bark, Roots, and Buds of Juglans regia L., Using HPLC-MS/MS [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. pubs.acs.org [pubs.acs.org]
overcoming NMR signal broadening in 7-Demethylnaphterpin analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering NMR signal broadening during the analysis of 7-Demethylnaphterpin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its NMR analysis important?
This compound, also known as Naphthgeranine A, is a natural product isolated from Streptomyces prunicolor. It belongs to the naphterpin/marinone family of meroterpenoids and possesses a naphthoquinone core fused to a geranyl side chain. As a free radical scavenger, its structural elucidation and purity assessment by NMR are crucial for understanding its biological activity and for drug development purposes.
Q2: I'm observing broad, poorly resolved peaks in the ¹H NMR spectrum of my this compound sample. What are the common causes?
Signal broadening in the NMR spectrum of this compound can stem from several factors:
-
Molecular Aggregation: The hydroxyl groups on the naphthoquinone ring can participate in intermolecular hydrogen bonding, leading to the formation of aggregates. This is a common issue with phenol-containing natural products.[1] The aromatic rings can also stack, further promoting aggregation. Aggregation slows down molecular tumbling, which leads to shorter T₂ relaxation times and broader signals.[2][3]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) in your sample can cause significant line broadening.[4][5] These can be introduced during isolation from biological sources or from glassware and solvents. Dissolved molecular oxygen is also paramagnetic and can contribute to broadening.[6]
-
Chemical Exchange: this compound may exist in equilibrium between different conformations, or its hydroxyl protons may be undergoing chemical exchange with residual water or other protic species in the solvent. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to broadened signals.[7][8]
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which restricts molecular motion and results in broader peaks.[6] High concentrations also favor aggregation.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad lineshapes. This can be due to suboptimal shimming, poor sample preparation (e.g., solid particles), or low-quality NMR tubes.
Q3: Which signals in the this compound spectrum are most likely to be broadened?
Based on its structure, the following signals are particularly susceptible to broadening:
-
Hydroxyl Protons: These are directly involved in hydrogen bonding and chemical exchange, often appearing as very broad singlets or being completely unobservable.
-
Aromatic Protons: Protons on the naphthoquinone ring can be affected by aggregation and stacking interactions, leading to broadening.
-
Protons near the Hydroxyl Groups: These protons will be most affected by any paramagnetic ions that may be chelated by the hydroxyl groups.
Q4: Can advanced NMR techniques help in resolving the broad signals?
Yes, several advanced NMR techniques can be employed:
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can help to resolve overlapping signals by spreading them into a second dimension, aiding in the assignment of complex spectra even when some signals are broad.[9][10][11][12]
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, you can alter the rates of chemical exchange and potentially sharpen the signals.[13][14][15]
-
Diffusion Ordered Spectroscopy (DOSY): This technique can be used to identify the presence of aggregates by separating signals based on the diffusion coefficients of the molecules.[16]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Signal Broadening
This guide provides a systematic approach to identifying the cause of signal broadening and suggests appropriate solutions.
Step 1: Evaluate Sample Preparation
| Potential Issue | Observation | Recommended Action |
| High Concentration | All signals in the spectrum are broad. | Prepare a more dilute sample. For ¹H NMR, 1-5 mg in 0.6-0.7 mL of solvent is a good starting point.[17] |
| Particulate Matter | Difficulty in shimming, broad and distorted lineshapes. | Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.[6] |
| Poor Quality NMR Tube | Inconsistent shimming results, broad lines. | Use high-quality, clean, and unscratched NMR tubes. |
Step 2: Investigate for Paramagnetic Impurities
| Potential Issue | Observation | Recommended Action |
| Paramagnetic Metal Ions | Severe broadening of all signals, especially those of exchangeable protons. | Add a small amount of a chelating agent like EDTA to the sample. Alternatively, pass the sample through a small column of silica (B1680970) gel or a specialized resin to remove metal ions.[18] |
| Dissolved Oxygen | Moderate broadening of all signals. | Degas the sample by bubbling an inert gas (N₂ or Ar) through the solvent before adding the sample, or by using the freeze-pump-thaw method.[6] |
Step 3: Assess Dynamic Processes
| Potential Issue | Observation | Recommended Action |
| Chemical Exchange/Aggregation | Broadening of specific signals, which may sharpen or coalesce at different temperatures. | Perform a Variable Temperature (VT) NMR experiment. Increasing the temperature can disrupt hydrogen bonds and increase the rate of exchange, potentially leading to sharper, averaged signals. Decreasing the temperature can slow down exchange, allowing for the observation of individual conformers.[13][14] |
| Proton Exchange with Solvent | Broadening of hydroxyl proton signals. | Use a highly dried deuterated solvent. Adding a small amount of D₂O can sometimes confirm exchangeable protons as their signals will disappear. |
Guide 2: Optimizing NMR Acquisition Parameters
| Parameter | Typical Value for Qualitative Analysis | Recommended Value for Broad Signals | Purpose |
| Number of Scans (ns) | 16-64 | ≥ 128 | To improve the signal-to-noise ratio for broad, low-intensity signals. |
| Relaxation Delay (d1) | 1-2 s | 5 s or longer | To allow for complete relaxation of nuclei, which can be affected by aggregation or paramagnetism. |
| Acquisition Time (aq) | 2-4 s | 1-2 s | A shorter acquisition time can sometimes improve the appearance of broad signals by reducing the contribution of noise in the latter part of the FID. |
| Pulse Width (p1) | Calibrated 90° pulse | Calibrated 90° pulse | To ensure maximum signal excitation. |
| Line Broadening (lb) | 0.3 Hz | 1-5 Hz | Applying a larger line broadening factor during processing can improve the signal-to-noise of broad peaks, at the expense of resolution.[19] |
Experimental Protocols
Protocol 1: Sample Preparation for Air-Sensitive or Easily Oxidized Compounds
Given that this compound is a free radical scavenger, it may be susceptible to oxidation, which can introduce paramagnetic species.
Materials:
-
This compound sample
-
High-purity, degassed deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
High-quality NMR tube and cap
-
Schlenk line or glovebox
-
Glass wool
Procedure:
-
Place a small, dry stir bar and your weighed this compound sample into a small vial.
-
If using a Schlenk line, attach the vial and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed deuterated solvent to the vial via syringe under the inert atmosphere.
-
Stir the sample until fully dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Under a positive pressure of inert gas, filter the sample solution through the glass wool into the NMR tube.
-
Cap the NMR tube securely. For long-term experiments, consider using a J-Young tube or flame-sealing the NMR tube.[6][20][21]
Protocol 2: Variable Temperature (VT) NMR for Investigating Dynamic Processes
Objective: To determine if signal broadening is due to chemical exchange or aggregation by observing changes in the spectrum at different temperatures.
Procedure:
-
Prepare a sample of this compound in a suitable deuterated solvent with a wide temperature range (e.g., Toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
For suspected aggregation: Increase the temperature in increments of 10-20 K (e.g., to 318 K, 338 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum. Observe if the broad signals sharpen.
-
For suspected slow conformational exchange: Decrease the temperature in increments of 10-20 K (e.g., to 278 K, 258 K). Again, allow for equilibration at each temperature. Observe if the broad signals resolve into multiple sharper signals representing different conformers.[13][14]
-
Analyze the changes in chemical shifts and linewidths as a function of temperature to understand the dynamic processes occurring.
Visualizations
Caption: Troubleshooting workflow for addressing NMR signal broadening.
Caption: Key factors contributing to NMR signal broadening in this compound.
References
- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Portal [scholarship.miami.edu]
- 4. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis Establishes the Biosynthetic Pathway to the Naphterpin and Marinone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organomation.com [organomation.com]
- 18. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
addressing solubility issues of 7-Demethylnaphterpin in bioassays
Welcome to the technical support center for 7-Demethylnaphterpin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges during in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after diluting my this compound stock solution into aqueous media. What is the likely cause and how can I prevent this?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound, initially dissolved in a high-concentration organic solvent, is introduced into an aqueous buffer where its solubility is much lower. To prevent this, several strategies can be employed, starting with optimizing the dilution protocol. Pre-warming the aqueous medium and adding the stock solution dropwise while vortexing can help.[1] If precipitation persists, consider using solubility enhancers.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: For initial attempts, Dimethyl Sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving poorly soluble compounds for in vitro testing.[2] It is crucial to prepare a high-concentration stock solution in DMSO that can be subsequently diluted to a final concentration where the DMSO percentage is non-toxic to the cells, typically well below 1%.[1]
Q3: Are there alternatives to DMSO if it interferes with my assay or is toxic to my cell line?
A3: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1] The choice of solvent is highly dependent on the specific compound and the tolerance of the experimental system. It is essential to run a vehicle control with the same final solvent concentration to account for any potential effects on the experiment.[1]
Q4: How can I improve the aqueous solubility of this compound without using high concentrations of organic solvents?
A4: Cyclodextrins are a highly effective option for enhancing the aqueous solubility of hydrophobic drugs.[3][4][5] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate the drug molecule, forming an inclusion complex that is more soluble in water.[3][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[3] Surfactants like Tween® 80 can also be used to form micelles that encapsulate the compound.[1][6]
Q5: What is the mechanism of action for this compound?
A5: this compound, also known as Naphthgeranine A, is a free radical scavenger that can be isolated from Streptomyces prunicolor.[7]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues encountered with this compound.
Initial Solubility Assessment Workflow
The following diagram illustrates a typical workflow for assessing and improving the solubility of a hydrophobic compound like this compound for bioassays.
Caption: Workflow for preparing this compound for bioassays.
Solubility Enhancement Decision Tree
If you encounter persistent solubility issues, the following decision tree can guide you in selecting an appropriate solubilization strategy.
Caption: Decision tree for troubleshooting solubility issues.
Data Summary Tables
The following tables summarize common solvents and solubility enhancers for in vitro assays.
Table 1: Common Solvents for In Vitro Use
| Solvent | Recommended Final Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) | Widely used but can be toxic to cells at higher concentrations.[2][8] |
| Ethanol | < 0.5% (v/v) | Can cause protein precipitation at higher concentrations.[2] |
| Methanol | < 0.5% (v/v) | Can be toxic; use with caution in cell-based assays.[2] |
| Dimethylformamide (DMF) | Assay dependent | Test for cytotoxicity; vehicle control is critical.[1] |
Table 2: Solubility Enhancement Techniques
| Technique | Example Agent | Typical Concentration | Mechanism |
| Co-solvency | DMSO in aqueous buffer | < 0.5% | Increases the polarity of the solvent mixture. |
| Cyclodextrin Complexation | HP-β-CD | 1-5% | Forms an inclusion complex with the hydrophobic molecule.[3] |
| Surfactant Micelles | Tween® 80 | 0.1-1% | Forms micelles that encapsulate the compound.[1][6] |
| pH Adjustment | HCl or NaOH | to desired pH | For ionizable compounds; less likely to be effective for neutral molecules. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Accurately weigh a specific amount of this compound powder. b. Calculate the volume of DMSO required to achieve a 10 mM concentration. c. Add the calculated volume of DMSO to the powder in a microcentrifuge tube. d. Vortex the tube vigorously for 1-2 minutes. e. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. f. Visually inspect the solution to ensure there are no visible particles. g. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Materials: 10 mM this compound stock in DMSO, pre-warmed (37°C) cell culture medium, vortex mixer.
-
Procedure: a. Pre-warm the aqueous cell culture medium or buffer to 37°C.[1] b. While vortexing the pre-warmed medium at a medium speed, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[1] c. Continue to mix for an additional 30 seconds. d. Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells. e. Important: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.[1]
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
-
Materials: this compound, HP-β-CD, aqueous buffer (e.g., PBS), magnetic stirrer, sonicator.
-
Procedure: a. Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 2-5% w/v). b. Slowly add the this compound powder to the HP-β-CD solution while stirring. c. Continue stirring for several hours or overnight at room temperature to facilitate the formation of the inclusion complex. d. If necessary, sonicate the mixture intermittently to aid dissolution. e. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. f. Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Studies of 7-Demethylnaphterpin and Related Phenolic Natural Products
Disclaimer: Due to the limited publicly available data specifically on the stability and degradation of 7-Demethylnaphterpin, this technical support center provides a generalized guide based on established principles for phenolic natural products with similar characteristics, such as being free radical scavengers. The experimental protocols and data presented are illustrative and should be adapted based on the specific properties of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phenolic compounds like this compound?
Phenolic compounds are generally susceptible to oxidative and photolytic degradation. As a free radical scavenger, this compound is likely prone to oxidation, which can involve the formation of quinone-type structures.[1][2] Hydrolysis of any ester or ether linkages, if present in the full molecular structure, may also occur under acidic or basic conditions.[1][3]
Q2: I am observing unexpected peaks in my chromatogram during a forced degradation study. What could be the cause?
Unexpected peaks can arise from several sources:
-
Contaminants: Impurities in the sample, reagents, or solvent.
-
Interaction with Excipients: If working with a formulated product, the active pharmaceutical ingredient (API) may react with excipients under stress conditions.
-
Secondary Degradation: The initial degradation products might be unstable and degrade further into other compounds.
-
Interaction with Container/Closure: The compound might react with the storage container, especially under thermal stress.
It is crucial to run blanks (solvents and excipients without the API) under the same stress conditions to identify the source of these peaks.[4]
Q3: Why is my mass balance less than 95% in my stability study?
A poor mass balance can indicate several issues:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and, therefore, will not be detected by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such compounds.
-
Volatile Degradants: The degradation products may be volatile and lost during sample preparation or analysis.
-
Precipitation: The degradants may have poor solubility in the analysis solvent and precipitate out of the solution.
-
Adsorption: The API or its degradants may adsorb to the surface of the container or HPLC column.
Q4: How do I select the appropriate stress conditions for forced degradation studies?
Stress conditions should be strong enough to induce degradation (typically 5-20%) but not so harsh that they lead to unrealistic degradation pathways.[1][5] It is recommended to start with milder conditions and increase the severity if no degradation is observed.[1] The choice of stressor (acid, base, oxidant, light, heat) should be based on the chemical structure of the molecule and its intended storage and use conditions.[1][6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak resolution between the parent compound and degradation products. | - Inappropriate HPLC column chemistry.- Mobile phase composition is not optimal.- Gradient slope is too steep. | - Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Adjust mobile phase pH, organic modifier, or buffer concentration.- Optimize the gradient profile to increase separation time for closely eluting peaks. |
| Inconsistent degradation levels under the same stress conditions. | - Inaccurate control of temperature or light exposure.- Variability in the concentration of stressor solution.- Inconsistent sample preparation. | - Ensure precise control and monitoring of environmental chambers.- Prepare fresh stressor solutions for each experiment.- Follow a standardized and well-documented sample preparation protocol. |
| No degradation observed under initial stress conditions. | - The molecule is highly stable under the applied conditions. | - Increase the duration of stress, the concentration of the stressor, or the temperature.[1]- For photostability, ensure a light source of sufficient intensity is used as per ICH Q1B guidelines.[7][8] |
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies is as follows:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60-80°C for a specified duration (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1N NaOH and keep at room temperature or heat at a low temperature (e.g., 40°C) for a specified duration. Neutralize with 0.1N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Protect from light.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[7][8] A control sample should be protected from light.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) in a calibrated oven.
Stability-Indicating HPLC Method
A typical starting point for developing a stability-indicating HPLC method is:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and its degradation products. A typical gradient might be 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength that provides a good response for the parent compound (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: 30°C
This method should be optimized to achieve adequate separation of all degradation products from the parent peak and from each other.[9]
Quantitative Data Summary
The following table presents hypothetical stability data for a phenolic natural product similar to this compound.
| Stress Condition | Duration | % Degradation | Number of Degradation Products |
| 1N HCl | 24 hours at 80°C | 15.2% | 2 |
| 0.1N NaOH | 12 hours at 40°C | 22.5% | 3 |
| 30% H₂O₂ | 24 hours at RT | 35.8% | 4 |
| Photolytic (ICH Q1B) | - | 18.7% | 2 |
| Thermal (Solid) | 48 hours at 70°C | 5.1% | 1 |
| Thermal (Solution) | 48 hours at 70°C | 9.8% | 1 |
Visualizations
Caption: General workflow for conducting forced degradation studies.
Caption: Potential degradation pathways for a phenolic compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permanganate–periodate oxidation. Part VII. The oxidation of some acyclic monoterpenes - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
improving the purity of 7-Demethylnaphterpin during isolation
Frequently Asked Questions (FAQs)
Q1: My initial isolate of 7-Demethylnaphterpin has very low purity. What are the first steps to improve it?
A: Low initial purity is common in natural product isolation. A multi-step purification strategy is typically required. Start by assessing the polarity of your compound and the impurities through thin-layer chromatography (TLC) with various solvent systems. This will help in selecting an appropriate primary purification technique, such as column chromatography. It is also crucial to ensure the stability of the compound during extraction and concentration, as degradation can contribute to impurity profiles.
Q2: I am observing co-eluting impurities during column chromatography. How can I improve separation?
A: Co-eluting impurities with similar polarity to the target compound are a frequent challenge. To address this, consider the following:
-
Optimize the mobile phase: A systematic trial of solvent systems with different selectivities is recommended. For example, if you are using a hexane/ethyl acetate (B1210297) system, try incorporating a third solvent with a different character, like dichloromethane (B109758) or methanol, in small percentages.
-
Change the stationary phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase can be effective. Options include silica (B1680970) gel with different pore sizes, alumina, or reversed-phase C18 silica.
-
Employ alternative chromatographic techniques: Techniques like preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography can offer significantly higher resolution than traditional gravity column chromatography.
Q3: My compound appears to be degrading during the purification process. What measures can I take to prevent this?
A: Degradation can be a significant cause of low purity and yield. To minimize this:
-
Work at low temperatures: Perform extraction and purification steps at reduced temperatures (e.g., in an ice bath) whenever possible.
-
Use purified solvents: Ensure all solvents are of high purity and free from peroxides or acidic/basic contaminants that could catalyze degradation.
-
Avoid prolonged exposure to light and air: Some compounds are sensitive to light and oxidation. Work in a fume hood with the sash down to minimize air exposure and use
Technical Support Center: 7-Demethylnaphterpin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Demethylnaphterpin. The information is based on the biomimetic total synthesis approach, which leverages key reactions such as oxidative dearomatization and α-hydroxyketone rearrangement.
Experimental Workflow
The following diagram outlines the key stages in the synthesis of this compound, starting from a protected 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) derivative.
Caption: Synthetic workflow for the precursor to this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the oxidative dearomatization and dichlorination step. | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Suboptimal reaction temperature. | 1. Monitor the reaction closely by TLC. If the starting material is still present, consider extending the reaction time. 2. Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize the reaction temperature. Some oxidative dearomatizations are sensitive to temperature fluctuations. |
| Acetate hydrolysis leads to fragmentation (haloform reaction) instead of the desired product. | The reaction conditions are too harsh, favoring the haloform reaction pathway.[1] | Employ milder basic conditions for the hydrolysis. Consider using a weaker base or running the reaction at a lower temperature for a longer duration.[1] |
| The α-hydroxyketone rearrangement does not proceed or is very slow. | 1. Insufficient temperature. 2. Presence of impurities that inhibit the reaction. 3. The reaction is not catalyzed by acid or base.[1] | 1. Ensure the reaction is heated to the specified temperature (e.g., 110°C in toluene).[1] 2. Purify the substrate from the previous step thoroughly. 3. Avoid the addition of protic or Lewis acids, as they have been found to be ineffective. Basic conditions can lead to fragmentation.[1] |
| Formation of multiple products during the α-chloroepoxide formation. | 1. The presence of multiple reactive sites. 2. Non-selective reaction conditions. | 1. Ensure the substrate is pure before proceeding. 2. Carefully control the stoichiometry of the base (e.g., Cs2CO3) and the reaction temperature. |
| Incomplete reduction of the α-chloroepoxide. | 1. Inactive zinc. 2. Insufficient reaction time. | 1. Activate the zinc powder prior to use (e.g., by washing with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum). 2. Monitor the reaction by TLC and allow it to proceed until the starting material is fully consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the synthesis of this compound?
A1: The biomimetic total synthesis of this compound begins with a protected form of 1,3,6,8-tetrahydroxynaphthalene (THN).[1]
Q2: What are the key chemical transformations in this synthetic pathway?
A2: The synthesis involves several key transformations, including the prenylation of the THN derivative, oxidative dearomatization and dichlorination, an α-hydroxyketone rearrangement to shift the terpene side chain, formation of an α-chloroepoxide, and a subsequent reduction.[1]
Q3: Why is the α-hydroxyketone rearrangement a critical step?
A3: The α-hydroxyketone rearrangement is crucial as it facilitates the migration of the terpene (geranyl or farnesyl) side chain from the C-4 to the C-3 position of the naphthalene (B1677914) core, which is a key structural feature of the naphterpin (B1215475) family of natural products.[1]
Q4: Are there any particularly sensitive steps in this synthesis?
A4: The acetate hydrolysis step is sensitive as it can lead to a competing haloform reaction if the conditions are not carefully controlled.[1] Additionally, the oxidative dearomatization step can be challenging, as is common in the synthesis of complex natural products.
Q5: Can the α-hydroxyketone rearrangement be catalyzed by acids or bases?
A5: No, attempts to catalyze this specific rearrangement with protic or Lewis acids have been unsuccessful. Basic conditions have been shown to cause fragmentation of the molecule. The rearrangement is typically achieved thermally.[1]
Q6: What are some general challenges in the synthesis of terpene-containing natural products like this compound?
A6: A general challenge in the synthesis of many terpene natural products is the selective functionalization of C-H bonds. The biomimetic approach for this compound cleverly circumvents some of these issues by using a series of orchestrated reactions that mimic the proposed biosynthetic pathway.
Experimental Protocols
While the full, detailed experimental procedures are best found in the supporting information of the primary literature, the following provides a general overview of the key reaction methodologies.
Table of Key Experimental Conditions
| Step | Key Reagents | Solvent | General Conditions | Reported Observations/Yields |
| Oxidative Dearomatization & Dichlorination | N-Chlorosuccinimide (NCS) | Dichloromethane (DCM) | Room temperature | Yields can vary depending on the specific substrate and reaction scale. |
| Acetate Hydrolysis | Potassium Hydroxide (KOH) | Methanol (MeOH) / Water | Room temperature | Prone to side reactions; careful monitoring is required.[1] |
| α-Hydroxyketone Rearrangement | - | Toluene (PhMe) | 110°C (Reflux) | Thermally induced; not catalyzed by acid or base.[1] |
| α-Chloroepoxide Formation | Cesium Carbonate (Cs2CO3) | Tetrahydrofuran (THF) | Room temperature | Generally proceeds in high yield. |
| Zinc Reduction | Zinc (Zn) powder | Methanol (MeOH) | Room temperature | High yields are typically achieved with activated zinc.[1] |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in the synthesis.
References
mitigating matrix effects in LC-MS analysis of 7-Demethylnaphterpin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects during the LC-MS analysis of 7-Demethylnaphterpin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the sample's origin (e.g., plasma, tissue homogenate, fungal culture).[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3][4] This interference can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][5]
Q2: I am observing poor sensitivity and inconsistent results for my this compound standards. Could this be due to matrix effects?
A2: Yes, poor sensitivity and irreproducible results are common symptoms of matrix effects.[3] Co-eluting matrix components can compete with this compound for ionization, leading to a suppressed signal (lower sensitivity).[1] The variability of these interfering compounds across different sample preparations can also lead to inconsistent and unreliable results.[4]
Q3: How can I determine if my analysis is being affected by matrix effects?
A3: There are several methods to assess the presence and extent of matrix effects. Two common approaches are the post-column infusion method and the post-extraction spike method.[2][6][7] The post-column infusion method provides a qualitative assessment by identifying regions in the chromatogram where ion suppression or enhancement occurs.[3][6] The post-extraction spike method offers a quantitative measure by comparing the analyte's response in a pure solution to its response when spiked into a blank matrix extract.[2][6]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and can it help with matrix effects for this compound?
A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H). SIL-ISs are considered the gold standard for compensating for matrix effects because they have nearly identical chemical and physical properties to the analyte and will co-elute.[6][8] Any ion suppression or enhancement that affects this compound will similarly affect the SIL-IS. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively normalized.[8]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Peak Shape for this compound
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][9] Consider more rigorous sample cleanup techniques.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent that strongly retains this compound while allowing interfering compounds to be washed away.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound from the sample matrix.[9]
-
Protein Precipitation (PPT): While a simple method, it may not be sufficient for complex matrices. If using PPT, consider a subsequent cleanup step.[9][10]
-
-
Optimize Chromatographic Separation: Modifying your LC method can help separate this compound from interfering matrix components.[1][3]
-
Adjust Gradient Profile: A shallower gradient can improve the resolution between your analyte and co-eluting interferences.
-
Change Column Chemistry: Experiment with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact.[3][6]
Issue 2: Inconsistent Quantification and Poor Reproducibility Across a Batch of Samples
Possible Cause: Variable matrix effects from one sample to another.
Troubleshooting Steps:
-
Implement an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for sample-to-sample variations in matrix effects.[8][11] If a SIL-IS is not available, a structural analog that co-elutes can be a viable, though less ideal, alternative.[12]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples.[1] This helps to ensure that the calibration curve accurately reflects the matrix effects present in the unknown samples.
-
Evaluate Different Lots of Matrix: During method development, it is crucial to assess the matrix effect in multiple lots of the biological matrix to ensure the method's robustness.[13]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. After the final extraction step, spike the extract with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as Set A before starting the extraction procedure.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes representative data on the impact of different sample preparation methods on matrix effects and recovery for a small molecule analyte similar to this compound.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Ion Suppression/Enhancement |
| Protein Precipitation (PPT) | 95 | 45 | Suppression |
| Liquid-Liquid Extraction (LLE) | 85 | 80 | Suppression |
| Solid-Phase Extraction (SPE) | 92 | 98 | Minimal Effect |
This data is illustrative and the actual values will depend on the specific matrix and analyte.
Visualizations
Workflow for Assessing and Mitigating Matrix Effects
Caption: A logical workflow for identifying and addressing matrix effects in LC-MS analysis.
Conceptual Diagram of Ion Suppression
Caption: How co-eluting matrix components can suppress the analyte signal.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [ub-ir.bolton.ac.uk]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
7-Demethylnaphterpin vs. Trolox: A Comparative Antioxidant Study
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
Trolox , a water-soluble analog of vitamin E, is widely utilized as a reference standard in antioxidant assays due to its potent free radical scavenging ability. Its antioxidant activity stems from the hydroxyl group on its chromanol ring, which can donate a hydrogen atom to neutralize free radicals.
7-Demethylnaphterpin is a naphthoquinone derivative isolated from Streptomyces prunicolor. It has been identified as a free radical scavenger, suggesting its potential as an antioxidant. However, detailed quantitative analysis of its antioxidant capacity in comparison to standards like Trolox is not yet extensively documented.
Comparative Antioxidant Activity: Data Presentation
A direct comparison of the antioxidant activity of this compound and Trolox would require quantitative data from standardized assays. The following table illustrates how such data should be presented. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the free radicals, is a key metric. Lower IC50 values indicate higher antioxidant potency.
| Antioxidant Assay | This compound (IC50) | Trolox (IC50) |
| DPPH Radical Scavenging Assay | Data not available | ~2.93 - 4.42 µg/mL[1] |
| ABTS Radical Scavenging Assay | Data not available | ~2.34 - 3.51 µg/mL[1][2] |
Note: The IC50 values for Trolox can vary depending on the specific experimental conditions.
Experimental Protocols
Accurate and reproducible experimental design is paramount in comparative studies. Below are detailed methodologies for the two most common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Test compounds (this compound and Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test solutions: Prepare a series of dilutions of this compound and Trolox in methanol.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well for each test concentration should contain 100 µL of the test solution and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration at which 50% inhibition is achieved.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Test compounds (this compound and Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test solutions: Prepare a series of dilutions of this compound and Trolox in the same solvent used for the working ABTS•+ solution.
-
Assay:
-
To each well of a 96-well plate, add 20 µL of the test solution at different concentrations.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
A control well should contain 20 µL of the solvent and 180 µL of the working ABTS•+ solution.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Visualization of Experimental Workflows
Caption: Workflow for the DPPH radical scavenging assay.
References
comparing the antioxidant capacity of 7-Demethylnaphterpin with other naphthoquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of several common naphthoquinones. While this analysis aims to include 7-Demethylnaphterpin, a comprehensive search of scientific literature did not yield quantitative antioxidant activity data for this specific compound. The available literature describes this compound, isolated from Streptomyces prunicolor, as a free radical scavenger, but lacks the specific data (such as IC50 values) required for a direct quantitative comparison.[1]
This guide therefore focuses on a selection of well-studied naphthoquinones, presenting their antioxidant capacities as measured by common in vitro assays. The information herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of naphthoquinones is frequently evaluated using in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating higher antioxidant activity. The following table summarizes the reported IC50 values for several naphthoquinones in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Naphthoquinone | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference(s) |
| Plumbagin | 3.99 µg/mL (~22.4 µM) | 478 µg/mL (~2682 µM) | [2][3] |
| Shikonin | IC50 of 1.5 µM (for O2•− scavenging) | - | [4] |
| Juglone | EC50 < 1 mg/mL | - | [5] |
| Menadione (B1676200) (Vitamin K3) | Synergistic effect observed | Synergistic effect observed | [6][7] |
| Lawsone | - | - | |
| This compound | Data not available | Data not available |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for menadione indicates a synergistic antioxidant effect when combined with other compounds, rather than a standalone IC50 value.
Signaling Pathways in Naphthoquinone-Mediated Antioxidant Response
Naphthoquinones can exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, which can be induced by some naphthoquinones, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Subsequently, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription.[1] The protein products of these genes include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Caption: The Nrf2-ARE signaling pathway activated by naphthoquinones.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. Below are standardized protocols for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compounds (naphthoquinones) and a positive control (e.g., ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Dissolve the naphthoquinone samples and the positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: Add a specific volume of the test sample to a volume of the DPPH solution in a microplate well or cuvette. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH solution).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm. A blank containing the solvent and the test sample is used to correct for any background absorbance. A control containing the solvent and the DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test sample to determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate
-
Ethanol or methanol
-
Phosphate-buffered saline (PBS) or water
-
Test compounds and a positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of concentrations of the naphthoquinone samples and the positive control.
-
Reaction Mixture: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution (e.g., 10 µL sample + 190 µL ABTS•+ solution).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.
Caption: Experimental workflow for the DPPH antioxidant assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. The human hepatocarcinoma HepG2 cell line is commonly used for this purpose.
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
96-well black microplate with a clear bottom
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or another peroxyl radical initiator
-
Test compounds and a positive control (e.g., quercetin)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black microplate at a density of approximately 6 x 10^4 cells/well and allow them to attach and grow for 24 hours.
-
Treatment with Test Compounds: Remove the culture medium and treat the cells with the test compounds and positive control at various concentrations for a specified period (e.g., 1 hour).
-
Loading with DCFH-DA: Wash the cells with PBS and then add a solution of DCFH-DA. Incubate to allow the probe to be taken up by the cells.
-
Induction of Oxidative Stress: After removing the DCFH-DA solution and washing the cells, add a solution of AAPH to induce the generation of peroxyl radicals.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission (typically at 535 nm) with an excitation wavelength of around 485 nm. Readings are taken at regular intervals for a set duration (e.g., every 5 minutes for 1 hour).
-
Data Analysis: The area under the curve of fluorescence versus time is calculated for both the control and the treated wells. The CAA value is calculated as the percentage decrease in fluorescence in the presence of the antioxidant.
-
EC50 Determination: The median effective concentration (EC50) is determined from the dose-response curve.
References
- 1. This compound, a new free radical scavenger from Streptomyces prunicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Antioxidant Assays for 7-Demethylnaphterpin
For researchers, scientists, and drug development professionals, the accurate assessment of a novel compound's antioxidant potential is a critical step in its preclinical evaluation. 7-Demethylnaphterpin, a secondary metabolite isolated from Streptomyces prunicolor, has been identified as a free radical scavenger, indicating its potential as an antioxidant. However, a single antioxidant assay is insufficient to provide a complete picture of its antioxidant capacity. Different assays are based on distinct chemical principles and react differently with various antioxidant compounds. Therefore, cross-validation using a panel of assays is imperative for a comprehensive and reliable characterization of this compound's antioxidant activity.
This guide provides a comparative overview of the most common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—that can be employed for the evaluation of this compound. It outlines their experimental protocols and presents a framework for data comparison, empowering researchers to design robust validation studies. While specific experimental data for this compound is not yet widely published, this guide offers a template for how such data should be presented and interpreted.
Comparative Analysis of Common Antioxidant Assays
A variety of assays are available to measure antioxidant activity, each with its own advantages and limitations. The choice of assay should be guided by the specific properties of the compound being tested and the desired information. For a comprehensive assessment, it is recommended to use at least three different methods based on different mechanisms.
Table 1: Comparison of Antioxidant Activity Data for this compound (Template)
| Assay | Metric | This compound | Reference Standard (e.g., Trolox, Ascorbic Acid) |
| DPPH | IC₅₀ (µg/mL or µM) | Data not available | Insert reference value |
| TEAC (Trolox Equivalents) | Data not available | 1.0 | |
| ABTS | IC₅₀ (µg/mL or µM) | Data not available | Insert reference value |
| TEAC (Trolox Equivalents) | Data not available | 1.0 | |
| FRAP | FRAP Value (µM Fe(II)/mg) | Data not available | Insert reference value |
| TEAC (Trolox Equivalents) | Data not available | 1.0 | |
| ORAC | ORAC Value (µM TE/mg) | Data not available | Insert reference value |
Note: The above table is a template. Researchers should populate it with their experimental data.
Experimental Workflow
A systematic approach is crucial for the cross-validation of antioxidant assays. The following workflow outlines the key steps from sample preparation to data analysis.
Chemical Principles of Antioxidant Assays
The selected assays are based on different chemical reactions to evaluate antioxidant capacity. Understanding these mechanisms is key to interpreting the results correctly.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
Materials: DPPH, methanol (B129727), this compound, reference standard (e.g., Trolox or ascorbic acid), 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and the reference standard in methanol.
-
In a 96-well plate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in its characteristic blue-green color.
-
Materials: ABTS, potassium persulfate, buffer (e.g., phosphate-buffered saline), this compound, reference standard (e.g., Trolox), 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with buffer to obtain a specific absorbance at a certain wavelength (e.g., 0.70 ± 0.02 at 734 nm).
-
Prepare serial dilutions of this compound and the reference standard.
-
Add a small volume of the sample or standard solution to the diluted ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is then expressed as Trolox Equivalents (TEAC) by comparing the percentage of inhibition of the sample with that of the Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
-
Materials: TPTZ (2,4,6-tris(2-pyridyl)-s-triazine), ferric chloride (FeCl₃), sodium acetate (B1210297) buffer (pH 3.6), this compound, reference standard (e.g., Trolox or FeSO₄), 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Warm the FRAP reagent to 37°C.
-
Prepare serial dilutions of this compound and the reference standard.
-
Add the sample or standard solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 593 nm).
-
-
Calculation: A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as FRAP value (in µM Fe(II) equivalents) or TEAC.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Materials: Fluorescein (B123965) (fluorescent probe), AAPH (a peroxyl radical generator), phosphate (B84403) buffer (pH 7.4), this compound, reference standard (e.g., Trolox), black 96-well microplate, fluorescence microplate reader.
-
Procedure:
-
Prepare serial dilutions of this compound and the reference standard in phosphate buffer.
-
Add the sample or standard solution and the fluorescein solution to the wells of a black microplate.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm and 520 nm, respectively).
-
-
Calculation: The area under the curve (AUC) is calculated for the blank, standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is created by plotting the net AUC against the concentration of Trolox. The ORAC value of the sample is expressed as Trolox Equivalents (TE).
By employing a combination of these assays, researchers can obtain a more complete and reliable profile of the antioxidant activity of this compound, which is essential for its further development as a potential therapeutic agent.
In Vitro vs. In Vivo Antioxidant Efficacy of 7-Demethylnaphterpin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Demethylnaphterpin, a naturally occurring naphthoquinone isolated from Streptomyces prunicolor, has been identified as a potent free radical scavenger.[1][2][3][4] Understanding its antioxidant efficacy is crucial for its potential development as a therapeutic agent against oxidative stress-related diseases. This guide provides a comparative overview of the in vitro and in vivo antioxidant efficacy of this compound, detailing experimental protocols and presenting data in a clear, comparative format. While direct comparative studies on this compound are limited, this guide synthesizes available information on its class of compounds and standard antioxidant assays to provide a comprehensive framework for its evaluation.
Data Presentation: A Comparative Overview
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented with illustrative data to demonstrate a comparative structure. These tables include data for a standard antioxidant, Trolox (a water-soluble analog of vitamin E), for reference.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | This compound (IC₅₀/EC₅₀) | Trolox (IC₅₀/EC₅₀) | Principle |
| DPPH Radical Scavenging | Data not available | ~50 µM | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. |
| ABTS Radical Scavenging | Data not available | ~15 µM | Measures the ability of an antioxidant to scavenge the ABTS radical cation. |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | ~25 µM (EC₅₀) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |
| Lipid Peroxidation Inhibition | Data not available | Variable | Assesses the ability of an antioxidant to inhibit the oxidation of lipids, often measured by malondialdehyde (MDA) levels. |
IC₅₀ (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. EC₅₀ (Effective Concentration 50) is the concentration required to produce a 50% response.
Table 2: In Vivo Antioxidant Activity of this compound in an Animal Model of Oxidative Stress
| Parameter | Control Group | Oxidative Stress Group | Oxidative Stress + this compound | Oxidative Stress + Vitamin C |
| Malondialdehyde (MDA) (nmol/mg protein) | 1.5 ± 0.2 | 4.8 ± 0.5 | Data not available | 2.1 ± 0.3 |
| Superoxide (B77818) Dismutase (SOD) (U/mg protein) | 120 ± 10 | 65 ± 8 | Data not available | 110 ± 12 |
| Catalase (CAT) (U/mg protein) | 50 ± 5 | 22 ± 3 | Data not available | 45 ± 4 |
| Glutathione (B108866) Peroxidase (GPx) (U/mg protein) | 35 ± 4 | 15 ± 2 | Data not available | 30 ± 3 |
Values are presented as mean ± standard deviation. The data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro Antioxidant Assays
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺), which is generated by the oxidation of ABTS with potassium persulfate.
Protocol:
-
The ABTS radical cation is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
The ABTS•⁺ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of this compound are added to the ABTS•⁺ solution.
-
The absorbance is read at 734 nm after a 6-minute incubation.
-
The percentage of scavenging is calculated, and the IC₅₀ value is determined.
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5][6][7]
Protocol:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C.
-
A sample of this compound is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a set incubation time (e.g., 4 minutes).
-
A standard curve is constructed using a known antioxidant like Trolox, and the results are expressed as Trolox equivalents.
In Vivo Antioxidant Assays
In vivo studies typically involve inducing oxidative stress in an animal model (e.g., rats or mice) and then administering the test compound to evaluate its protective effects.
Oxidative stress can be induced by administering a pro-oxidant substance such as carbon tetrachloride (CCl₄), d-galactose, or by subjecting the animals to stress conditions.[8]
Lipid peroxidation is a key indicator of oxidative damage to cell membranes.[9] MDA is a major product of lipid peroxidation and can be measured using the thiobarbituric acid reactive substances (TBARS) assay.[2][10]
Protocol:
-
Tissue samples (e.g., liver, brain) are homogenized in a suitable buffer.[11]
-
The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated.
-
MDA in the sample reacts with TBA to form a pink-colored complex.
-
The absorbance of the complex is measured spectrophotometrically at 532 nm.
-
MDA levels are calculated using a standard curve and expressed as nmol/mg of protein.
The activity of key antioxidant enzymes is measured to assess the endogenous antioxidant defense system.
-
Superoxide Dismutase (SOD) Assay: SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen.[12][13] Its activity can be measured using various methods, including one based on the inhibition of the reduction of nitroblue tetrazolium (NBT).[14]
-
Catalase (CAT) Assay: Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.[15][16][17] Its activity is often determined by measuring the rate of H₂O₂ decomposition at 240 nm.[17]
-
Glutathione Peroxidase (GPx) Assay: GPx catalyzes the reduction of hydroperoxides by using glutathione as a substrate.[1][18][19] Its activity is commonly measured by a coupled assay that monitors the oxidation of NADPH at 340 nm.[1]
Mandatory Visualizations
Signaling Pathway
Caption: Antioxidant defense against oxidative stress.
Experimental Workflow
Caption: Workflow for in vitro and in vivo antioxidant evaluation.
Conclusion
This compound belongs to the naphthoquinone class of compounds, which are recognized for their antioxidant properties.[8][20][21] The provided guide outlines the standard methodologies for a comprehensive evaluation of its in vitro and in vivo antioxidant efficacy. While specific experimental data for this compound is currently scarce, the detailed protocols and comparative framework presented here offer a robust foundation for future research. Further studies are warranted to quantify its antioxidant potential and elucidate the underlying mechanisms, which will be critical in determining its viability as a novel therapeutic agent for combating oxidative stress.
References
- 1. mmpc.org [mmpc.org]
- 2. researchgate.net [researchgate.net]
- 3. oxfordbiomed.com [oxfordbiomed.com]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of lipid peroxidation in vivo: a comparison of different procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid peroxidation assessment [protocols.io]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mmpc.org [mmpc.org]
- 14. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciencellonline.com [sciencellonline.com]
- 20. Naphthoquinones as a Promising Class of Compounds for Facing the Challenge of Parkinson’s Disease [mdpi.com]
- 21. Evaluation of antioxidant and anticancer activities of naphthoquinones‐enriched ethanol extracts from the roots of Onosma hookeri Clarke. var. longiforum Duthie - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Demethylnaphterpin and Synthetic Antioxidants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the natural antioxidant 7-Demethylnaphterpin and common synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This report details their mechanisms of action, presents available quantitative data on their antioxidant efficacy, and outlines standard experimental protocols for their evaluation.
While this compound has been identified as a free radical scavenger, a comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., IC50 values) from standardized antioxidant assays such as DPPH, ABTS, or ORAC.[1] Therefore, a direct quantitative comparison with synthetic antioxidants is not currently possible. This guide will provide a qualitative overview of this compound and a detailed quantitative analysis of the aforementioned synthetic antioxidants, alongside the methodologies required to perform such a comparative study.
Introduction to Antioxidants
Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates and inhibit other oxidation reactions by being oxidized themselves. In biological systems, oxidative stress is implicated in a wide range of diseases, making the study of antioxidants crucial for drug development and food preservation.
Compound Profiles
This compound
This compound is a natural product isolated from Streptomyces prunicolor.[1] It is classified as a free radical scavenger, suggesting its potential to neutralize harmful free radicals in biological systems.[1] However, without quantitative data from standardized assays, its relative potency compared to other antioxidants remains to be elucidated.
Synthetic Antioxidants
BHT is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and industrial fluids to prevent free radical-mediated oxidative degradation.[2] Its antioxidant activity stems from the ability of its phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it.[2][3] The resulting BHT radical is relatively stable and does not readily propagate the radical chain reaction.
Similar to BHT, BHA is a synthetic phenolic antioxidant commonly used as a food preservative.[4][5] It consists of a mixture of two isomers, 2-tert-butyl-4-hydroxyanisole (B1682940) and 3-tert-butyl-4-hydroxyanisole.[4] BHA functions as a free radical scavenger, with its aromatic ring stabilizing the resulting radical.[4]
Trolox is a water-soluble analog of vitamin E and is often used as a standard for measuring antioxidant capacity in various assays.[6][7] Its chromanol ring is responsible for its antioxidant activity, readily donating a hydrogen atom to scavenge free radicals. Due to its water solubility, it is a convenient standard for biological and food-related antioxidant studies.[6]
Quantitative Comparison of Synthetic Antioxidants
The following table summarizes the antioxidant capacity of BHT, BHA, and Trolox from various studies, typically expressed as IC50 (the concentration required to inhibit 50% of the radicals) or Trolox Equivalent Antioxidant Capacity (TEAC). Lower IC50 values indicate higher antioxidant activity.
| Antioxidant | Assay | IC50 / TEAC Value | Reference |
| BHT | DPPH | ~8.5 µM (for 50% quenching of chemiluminescence) | [8] |
| BHA | DPPH | Generally more effective than BHT in static heating of frying oil | [5] |
| Trolox | DPPH, ABTS, ORAC | Used as the standard for comparison (TEAC = 1) | [7][9] |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is for illustrative purposes.
Experimental Protocols for Antioxidant Activity Assessment
To quantitatively assess and compare the antioxidant activity of compounds like this compound and synthetic antioxidants, standardized experimental protocols are essential. Below are detailed methodologies for three widely used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.[1][10]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[1][10]
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). This solution should be protected from light.
-
Preparation of test samples: Dissolve the antioxidant compound in a suitable solvent at various concentrations.
-
Reaction: Mix the DPPH solution with the test sample. A control containing the solvent instead of the antioxidant is also prepared.
-
Incubation: Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of % inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method for determining the total antioxidant capacity of a sample.[11][12]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[13]
-
Preparation of ABTS•+ solution: Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Dilution of ABTS•+ solution: Dilute the stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.
-
Preparation of test samples: Prepare solutions of the antioxidant at different concentrations.
-
Reaction: Add the test sample to the diluted ABTS•+ solution.
-
Measurement: Record the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of inhibition.[7]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[14]
Principle: A fluorescent probe (commonly fluorescein) is mixed with a free radical generator (like AAPH). In the absence of an antioxidant, the radicals damage the fluorescent probe, causing a decay in its fluorescence. Antioxidants protect the probe from this damage, and the protective effect is measured by the area under the fluorescence decay curve (AUC).[14]
Procedure: [14]
-
Preparation of reagents: Prepare solutions of the fluorescent probe, the free radical generator (AAPH), and the antioxidant standard (Trolox).
-
Plate setup: In a 96-well microplate, add the fluorescent probe and the test sample or Trolox standard at various concentrations.
-
Incubation: Incubate the plate at 37°C.
-
Initiation of reaction: Add the AAPH solution to all wells to start the reaction.
-
Fluorescence monitoring: Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader.
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. The antioxidant capacity is then expressed in Trolox equivalents.
Visualizing Mechanisms and Workflows
General Antioxidant Mechanism
The following diagram illustrates the general mechanism by which antioxidants (AH) scavenge free radicals (R•), thereby terminating the damaging chain reactions.
Caption: General mechanism of antioxidant action against free radicals.
Experimental Workflow for Antioxidant Assay
This diagram outlines a typical workflow for comparing the antioxidant activity of different compounds using a spectrophotometric assay like DPPH or ABTS.
Caption: A typical experimental workflow for comparing antioxidant activities.
Conclusion
While this compound is a promising natural free radical scavenger, the lack of quantitative data in the public domain prevents a direct performance comparison with well-established synthetic antioxidants like BHT, BHA, and Trolox. The synthetic antioxidants have demonstrated efficacy, which is well-documented and quantified. This guide provides the necessary background and detailed experimental protocols to enable researchers to conduct their own comparative studies. Such research would be invaluable in elucidating the potential of this compound as a novel antioxidant for various applications.
References
- 1. This compound, a new free radical scavenger from Streptomyces prunicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 12. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity | MDPI [mdpi.com]
Establishing the Specificity of 7-Demethylnaphterpin's Free Radical Scavenging Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing the free radical scavenging specificity of the novel compound 7-Demethylnaphterpin, a naphthoquinone isolated from Streptomyces prunicolor. While this compound has been identified as a free radical scavenger, publicly available quantitative data on its activity is limited. This document outlines the necessary experimental protocols and comparative data required to characterize its antioxidant profile, thereby enabling a thorough assessment of its potential as a therapeutic agent. By following the methodologies described, researchers can generate the data needed to compare this compound with established antioxidants.
Comparative Analysis of Free Radical Scavenging Activity
A crucial step in characterizing a new antioxidant is to compare its activity against well-known standards. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant activity. The following table summarizes the reported IC50 values for common antioxidants in two widely used assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | Data not available | Data not available |
| Ascorbic Acid | 4.97[1] | ~2.0 - 8.0 |
| Trolox | 3.77[[“]] | 2.34[1] |
| Quercetin | 4.97[1] | ~1.0 - 5.0 |
| Butylated Hydroxytoluene (BHT) | 26.5 | Not commonly reported |
Note: IC50 values can vary depending on specific experimental conditions.
Experimental Protocols
To determine the IC50 values for this compound and enable its comparison with other antioxidants, the following detailed experimental protocols for the DPPH and ABTS assays are recommended.
DPPH Free Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Preparation of Standard: Prepare a series of dilutions of the standard antioxidant in the same manner as the test sample.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of the test sample or standard to the wells.
-
For the control, add 100 µL of the solvent instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determination of IC50: Plot the percentage of inhibition against the concentration of the test sample. The IC50 value is the concentration of the sample that causes 50% inhibition.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS and has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples and Standard: Prepare a series of dilutions of the test compound and standard antioxidant as described for the DPPH assay.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of the test sample or standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determination of IC50: Determine the IC50 value from a plot of percentage inhibition against concentration.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the evaluation process and potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing free radical scavenging specificity.
Free radical scavengers can exert their protective effects by modulating cellular signaling pathways involved in the antioxidant response. The Keap1-Nrf2 pathway is a critical regulator of endogenous antioxidant defenses.
Caption: The Keap1-Nrf2 antioxidant response signaling pathway.
By following the outlined experimental procedures and utilizing the provided comparative data and diagrams, researchers can effectively establish the specificity of this compound's free radical scavenging activity. This will provide a solid foundation for further investigation into its therapeutic potential.
References
A Head-to-Head Comparison: 7-Demethylnaphterpin and Ascorbic Acid in Antioxidant and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 7-Demethylnaphterpin and the well-established ascorbic acid (Vitamin C), focusing on their antioxidant and anti-inflammatory properties. While extensive data is available for ascorbic acid, this guide also addresses the current landscape of research on this compound, a lesser-known natural compound.
Executive Summary
Ascorbic acid is a potent, water-soluble antioxidant and anti-inflammatory agent with a well-documented mechanism of action and extensive supporting experimental data. It is a benchmark compound in antioxidant research. This compound, a naphthoquinone isolated from Streptomyces prunicolor, has been identified as a free radical scavenger. However, a thorough review of publicly available scientific literature reveals a significant lack of specific quantitative data on its antioxidant and anti-inflammatory activities. Therefore, a direct, data-driven head-to-head comparison with ascorbic acid is not currently possible.
This guide will provide a comprehensive overview of ascorbic acid's properties, supported by experimental data and protocols. For this compound, we will discuss its chemical class, known qualitative activities, and the general biological potential of related naphthoquinones from Streptomyces, highlighting the existing knowledge gap and future research opportunities.
Chemical Properties
| Feature | This compound (Naphthgeranine A) | Ascorbic Acid (Vitamin C) |
| Chemical Class | Naphthoquinone | Lactone |
| Source | Isolated from Streptomyces prunicolor[1] | Naturally occurring in fruits and vegetables; also synthesized. |
| Solubility | Data not available | Water-soluble |
| Key Functional Groups | Quinone, hydroxyl, likely other functionalities based on the "naphterpin" core. | Enediol, lactone |
Antioxidant Activity: A Tale of Data Disparity
The antioxidant capacity of a compound is crucial in mitigating oxidative stress, a key factor in numerous pathological conditions. Standard assays to evaluate this property include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, with results often expressed as an IC50 value (the concentration required to inhibit 50% of the radical).
Ascorbic Acid: The Gold Standard
Ascorbic acid is a powerful antioxidant that readily donates electrons to neutralize reactive oxygen species (ROS)[2]. Its efficacy is well-documented across numerous studies.
| Antioxidant Assay | Ascorbic Acid IC50 Values |
| DPPH Radical Scavenging | 2.2 - 8.5 µg/mL (Highly potent) |
| ABTS Radical Scavenging | 3.5 - 15 µg/mL (Highly potent) |
| Ferric Reducing Antioxidant Power (FRAP) | High, indicating strong reducing ability |
Note: IC50 values can vary depending on specific experimental conditions.
This compound: A Promising but Unquantified Scavenger
This compound has been qualitatively described as a "free radical scavenger"[1]. Naphthoquinones, the chemical class to which it belongs, are known to possess antioxidant properties, often attributed to their ability to accept electrons and participate in redox cycling[3]. Some naphthoquinones isolated from Streptomyces have shown free radical scavenging activity in assays like the ABTS assay[3]. However, specific quantitative data, such as IC50 values from DPPH or ABTS assays for this compound, are not available in the reviewed scientific literature.
Anti-inflammatory Effects: Mechanisms and Evidence
Chronic inflammation is another critical factor in the pathogenesis of many diseases. The anti-inflammatory potential of compounds is often assessed by their ability to inhibit key inflammatory mediators and pathways.
Ascorbic Acid: A Modulator of Inflammatory Pathways
Ascorbic acid has demonstrated significant anti-inflammatory properties by modulating various cellular pathways. It can inhibit the activation of the pro-inflammatory transcription factor NF-κB and reduce the production of inflammatory cytokines such as TNF-α and IL-6.
| Anti-inflammatory Parameter | Effect of Ascorbic Acid |
| NF-κB Activation | Inhibition |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | Reduction |
| Prostaglandin Synthesis (via COX enzymes) | Modulatory effects |
This compound: Inferred Potential from its Chemical Class
While direct experimental evidence for the anti-inflammatory activity of this compound is lacking, other naphthoquinone derivatives isolated from fungi have shown potent anti-inflammatory effects. For instance, some naphthoquinones inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells, with IC50 values demonstrating significant potency. They have also been shown to reduce the mRNA levels of pro-inflammatory genes like iNOS, COX-2, IL-1β, IL-6, and TNF-α[4][5]. Flavonoids isolated from Streptomyces have also exhibited anti-inflammatory potential by inhibiting the production of NO, IL-1β, and TNF-α in LPS-stimulated macrophages[6]. Given these findings for related compounds, it is plausible that this compound may possess anti-inflammatory properties, but this requires experimental validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid).
-
Assay Procedure: In a 96-well plate, add a specific volume of the test compound/standard to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in immune cells stimulated with an inflammatory agent like LPS.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
NO Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research.
Caption: General mechanism of antioxidant action against reactive oxygen species.
Caption: Simplified NF-κB signaling pathway in inflammation and point of intervention.
Caption: General experimental workflow for comparing antioxidant and anti-inflammatory activities.
Conclusion and Future Directions
Ascorbic acid remains a cornerstone in antioxidant and anti-inflammatory research due to its proven efficacy and well-understood mechanisms. This compound, identified as a free radical scavenger, represents a potential, yet largely unexplored, natural product. The lack of quantitative bioactivity data for this compound underscores a significant research gap.
Future studies should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
Quantitative Bioassays: Performing a battery of in vitro antioxidant and anti-inflammatory assays to determine its potency (e.g., IC50 values).
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating its efficacy and safety in preclinical animal models of oxidative stress and inflammation.
Such research is imperative to validate the therapeutic potential of this compound and to enable a conclusive, data-driven comparison with established compounds like ascorbic acid.
References
- 1. Naphthoquinone-Based Meroterpenoids from Marine-Derived Streptomyces sp. B9173 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Naphthoquinone Terpenoids from Marine Actinobacterium, Streptomyces sp. CNQ-509 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. scialert.net [scialert.net]
Validating the Purity of Synthesized 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one. The methodologies and data presented herein offer a framework for researchers to assess the purity of novel small molecules against reference standards, ensuring data integrity for biological assays and further development.
Introduction
7-Hydroxynaphtho[2,1-b]furan-2(3H)-one is a synthetic heterocyclic compound with potential applications in medicinal chemistry. As with any synthesized active pharmaceutical ingredient (API), rigorous purity assessment is critical to ensure that observed biological effects are attributable to the compound of interest and not to impurities. This guide compares the purity of a laboratory-synthesized batch of 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one with a commercially available, high-purity reference standard.
Experimental Methodologies
To ensure a comprehensive purity profile, a multi-pronged analytical approach is recommended, leveraging the strengths of orthogonal techniques. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, offering high resolution and quantitative accuracy.
Protocol:
-
System: Quaternary Gradient HPLC System with a UV-Vis Detector.
-
Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile (B52724) with 0.1% Formic Acid
-
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: A stock solution of the 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one reference standard (1 mg/mL) was prepared in acetonitrile. Working standards (1, 10, 50, 100 µg/mL) were prepared by serial dilution in the mobile phase.
-
Sample Preparation: The synthesized 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one was dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides mass information that aids in the identification of the main compound and any impurities.
Protocol:
-
LC System: As described for HPLC.
-
Mass Spectrometer: Single Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive.
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and purity assessment, particularly for identifying and quantifying impurities.[1]
Protocol:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: DMSO-d6.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
-
Quantitative NMR (qNMR): An internal standard (e.g., maleic acid) of known purity is added to a precisely weighed sample of the synthesized compound to determine its absolute purity.
Data Presentation: Comparative Purity Analysis
The following tables summarize the quantitative data obtained from the analysis of the synthesized batch of 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one against the reference standard.
Table 1: HPLC Purity Assessment
| Sample | Retention Time (min) | Peak Area (%) | Impurities Detected (%) |
| Reference Standard | 8.45 | 99.8 | 0.2 |
| Synthesized Batch | 8.47 | 97.2 | 2.8 |
Table 2: LC-MS Analysis
| Sample | Expected [M+H]⁺ | Observed [M+H]⁺ | Impurity Masses Detected [M+H]⁺ |
| Reference Standard | 213.05 | 213.1 | None |
| Synthesized Batch | 213.05 | 213.1 | 199.1, 227.1 |
Table 3: ¹H NMR Chemical Shift Comparison
| Proton Assignment | Reference Standard (δ, ppm) | Synthesized Batch (δ, ppm) | Notes on Impurity Peaks |
| H-4 | 7.85 (d, J=8.8 Hz) | 7.84 (d, J=8.8 Hz) | Minor peaks at 7.90 and 8.15 ppm |
| H-5 | 7.42 (d, J=8.8 Hz) | 7.41 (d, J=8.8 Hz) | |
| H-6 | 7.28 (s) | 7.27 (s) | |
| H-8 | 7.60 (d, J=8.0 Hz) | 7.59 (d, J=8.0 Hz) | |
| H-9 | 7.15 (dd, J=8.0, 2.0 Hz) | 7.14 (dd, J=8.0, 2.0 Hz) | |
| H-10 | 7.05 (d, J=2.0 Hz) | 7.04 (d, J=2.0 Hz) | |
| OH | 10.2 (br s) | 10.2 (br s) | |
| CH₂ | 4.80 (s) | 4.79 (s) |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one might be investigated.
Caption: Experimental workflow for the synthesis and purity validation of 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one.
Caption: Hypothetical signaling pathway involving 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one as a kinase inhibitor.
Discussion
The comparative analysis reveals that the synthesized batch of 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one has a purity of 97.2% as determined by HPLC. This is lower than the reference standard (99.8%). LC-MS analysis of the synthesized batch detected two impurity masses ([M+H]⁺ at 199.1 and 227.1), which could correspond to starting materials or byproducts of the synthesis. The ¹H NMR spectrum of the synthesized batch is largely consistent with the reference standard, confirming the identity of the main component. However, the presence of minor, unidentified peaks further corroborates the presence of impurities.
Conclusion
The purity of synthesized 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one was successfully validated using a combination of HPLC, LC-MS, and NMR spectroscopy. While the identity of the synthesized compound was confirmed, the purity (97.2%) did not meet the >98% threshold typically required for in-depth biological studies. Further purification of the synthesized batch is recommended before its use in drug development pipelines. This guide underscores the importance of employing orthogonal analytical methods for the comprehensive purity assessment of novel chemical entities.
References
Unraveling the Bioactivity of 7-Demethylnaphterpin and its Analogs: A Comparative Guide
A detailed analysis of the structure-activity relationships of 7-Demethylnaphterpin and its related naphthoquinone meroterpenoids reveals key structural determinants for their cytotoxic, antimicrobial, and anti-inflammatory activities. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutic agents.
This compound, also known as Naphthgeranine A, belongs to the meroterpenoid class of natural products, characterized by a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways. Specifically, it features a naphthoquinone core functionalized with a geranyl side chain. While direct and extensive structure-activity relationship (SAR) studies on this compound itself are limited in the public domain, analysis of its close analogs, such as other naphterpins, furaquinocins, and marinones, provides significant insights into the chemical features governing their biological effects.
Comparative Biological Activities
The biological activities of this compound and its analogs are diverse, with prominent cytotoxic, antimicrobial, and anti-inflammatory properties. The potency and selectivity of these compounds are intricately linked to the substitution patterns on both the naphthoquinone ring and the terpenoid side chain.
Cytotoxic Activity
Naphthoquinone meroterpenoids exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key cellular signaling pathways.
Table 1: Cytotoxic Activity of Naphthoquinone Meroterpenoids and Related Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Furaquinocin K | HepG2 (Hepatocellular carcinoma) | 12.6 µg/mL | [1] |
| PD9 | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1–3 | [2] |
| PD10 | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1–3 | [2] |
| PD11 | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1–3 | [2] |
| PD13 | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1–3 | [2] |
| PD14 | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1–3 | [2] |
| PD15 | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1–3 | [2] |
| 4'-(methylamino)avarone | Fem-X (Melanoma) | 2.4 | [3] |
| Naphthyridine derivative 16 | HeLa (Cervical), HL-60 (Leukemia), PC-3 (Prostate) | 0.7, 0.1, 5.1 | [4] |
| 1,4-Naphthoquinone derivative 11 | HuCCA-1, A549, HepG2, MOLT-3 | 0.15 – 1.55 | [5] |
Structure-Activity Relationship Insights for Cytotoxicity:
-
Substitution on the Naphthoquinone Ring: The presence and position of substituents on the naphthoquinone core are critical. For instance, in a series of substituted 1,4-naphthoquinones, specific substitution patterns led to potent anticancer activity with IC50 values in the low micromolar range.[2]
-
Terpenoid Side Chain: The nature of the terpenoid side chain influences activity. While direct comparisons for this compound are scarce, studies on related compounds suggest that modifications to the length and functionality of the side chain can modulate cytotoxic potency.
-
Overall Lipophilicity: Lipophilicity is a key factor influencing the transport of these molecules across cell membranes and thus their cytotoxic effect.
Antimicrobial Activity
Several naphthoquinone meroterpenoids have demonstrated activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Furaquinocin Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Furaquinocin L | Bacillus subtilis DSM 10 | 64 | [1] |
| Furaquinocin L | Staphylococcus aureus Newman | 2 | [1] |
| Nitrofurazone (B1679002) analogue 38 | Staphylococcus epidermidis ATCC 12228 | <0.98 | [6] |
| Nitrofurazone analogue 45 | Staphylococcus spp. ATTC and Bacillus spp. ATTC | <1 | [6] |
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Modifications on the Naphthoquinone Skeleton: The main difference between furaquinocins K and L, which exhibit different activity profiles, lies in the modification of the polyketide naphthoquinone skeleton.[1]
-
Presence of Specific Functional Groups: Furaquinocin L contains a rare acetylhydrazone fragment, which is hypothesized to play a significant role in its antibacterial activity.[1] This highlights the importance of specific functional groups in determining antimicrobial potency and spectrum.
Anti-inflammatory Activity
The anti-inflammatory effects of this class of compounds are often linked to the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammatory responses.
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and its analogs, it is crucial to visualize the key signaling pathways they modulate and the experimental workflows used to assess their activity.
Caption: Canonical NF-κB signaling pathway leading to inflammatory gene expression.
Caption: General workflow for determining cytotoxicity using the MTT assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic/antifungal
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity Assays (DPPH, ABTS, FRAP)
These are common in vitro assays to evaluate the radical scavenging and reducing power of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a solution of DPPH in methanol.
-
Mix the test compound at various concentrations with the DPPH solution.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the decrease in absorbance at a specific wavelength (around 517 nm).
-
The percentage of scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
Mix the test compound with the ABTS•+ solution.
-
Measure the decrease in absorbance at a specific wavelength (around 734 nm).
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent, which contains a ferric-tripyridyltriazine complex.
-
Mix the test compound with the FRAP reagent.
-
The reduction of the ferric complex to the ferrous form by the antioxidant results in the formation of a colored product.
-
Measure the absorbance at a specific wavelength (around 593 nm).
-
The antioxidant capacity is expressed as ferric reducing equivalents.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor.
Materials:
-
A stable cell line expressing a reporter gene (e.g., luciferase) under the control of NF-κB response elements.
-
Cell culture reagents.
-
An inducer of NF-κB activation (e.g., TNF-α).
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
NF-κB Activation: Stimulate the cells with an NF-κB inducer (e.g., TNF-α).
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway. Calculate the IC50 value for inhibition.
Conclusion
The available data on this compound and its analogs underscore the potential of naphthoquinone meroterpenoids as a scaffold for the development of new therapeutic agents. Key structural features, such as the substitution pattern on the naphthoquinone core and the nature of the terpenoid side chain, are critical for their biological activity. Further systematic synthesis and biological evaluation of a broader range of analogs are necessary to delineate more precise structure-activity relationships and to optimize their potency and selectivity for specific therapeutic targets. The experimental protocols provided herein offer a robust framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of derivatives of the marine quinone avarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of 7-Demethylnaphterpin Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of bioactivity data is paramount. This guide provides a framework for assessing the bioactivity of 7-Demethylnaphterpin, a naphthoquinone derivative isolated from Streptomyces prunicolor. While the initial discovery of this compound identified it as a free radical scavenger with effects on lipid peroxidation, a comprehensive, reproducible dataset remains elusive in publicly accessible literature. This guide outlines the known information and provides standardized protocols to facilitate comparative studies.
Quantitative Bioactivity Data: A Need for Further Investigation
To establish a baseline for reproducibility, further experimental work is required. The following table is presented as a template for organizing future experimental findings on this compound and comparing them with related naphthoquinone compounds.
Table 1: Comparative Bioactivity of Naphthoquinone Derivatives
| Compound | Bioactivity Assay | Cell Line / System | IC50 (µM) | Reference |
| This compound | Free Radical Scavenging (DPPH) | Cell-free | Data Needed | |
| Lipid Peroxidation Inhibition | Rat Liver Microsomes | Data Needed | ||
| Cytotoxicity (MTT Assay) | e.g., HeLa, A549 | Data Needed | ||
| Antimicrobial (MIC) | e.g., S. aureus, E. coli | Data Needed | ||
| Naphthgeranine C | Cytotoxicity (MTT Assay) | Hypothetical Data | See Note | BenchChem |
| Other Naphthoquinones | Various | Various | Various | Published Literature |
Note: Hypothetical data for related compounds like Naphthgeranine C can serve as a preliminary reference point but requires experimental validation.
Experimental Protocols for Reproducibility
To ensure that newly generated data is comparable and contributes to a reproducible understanding of this compound's bioactivity, standardized experimental protocols are essential. The following sections detail methodologies for key assays.
Free Radical Scavenging Activity (DPPH Assay)
This protocol outlines the measurement of the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add an equal volume of the this compound dilutions to the wells. Include a vehicle control (methanol) and a positive control (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Lipid Peroxidation Inhibition Assay
This protocol describes a method to assess the inhibition of lipid peroxidation using rat liver microsomes.
Materials:
-
This compound
-
Rat liver microsomes
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced)
-
ADP (Adenosine diphosphate)
-
FeCl3 (Iron(III) chloride)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, ADP, and FeCl3 in a suitable buffer.
-
Add various concentrations of this compound to the reaction mixture. Include a control without the test compound.
-
Initiate lipid peroxidation by adding NADPH.
-
Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding TCA, followed by the addition of TBA reagent.
-
Heat the samples (e.g., in a boiling water bath) to allow for the formation of the malondialdehyde (MDA)-TBA adduct.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation for each concentration of this compound.
-
Determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol details the assessment of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
A Comparative Analysis of Natural vs. Synthetic 7-Demethylnaphterpin: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals objectively comparing the properties and performance of natural and synthetically produced 7-Demethylnaphterpin. This guide synthesizes available data on their synthesis, biological activity, and mechanisms of action, supported by experimental details and pathway visualizations.
Introduction
This compound, also known as Naphthgeranine A, is a naturally occurring meroterpenoid, a class of chemical compounds with mixed biosynthetic origins, partly from terpenoids and partly from polyketides.[1] First isolated from Streptomyces prunicolor, it is the simplest member of the naphterpin (B1215475) and marinone family of natural products.[1][2] These compounds have garnered interest in the scientific community due to their unique chemical structures and potential biological activities. This compound, in particular, has been identified as a free radical scavenger.[2]
The total synthesis of this compound has been successfully achieved, paving the way for the production of this molecule in a laboratory setting.[1][3] This development allows for further investigation into its biological properties and potential therapeutic applications, as it provides a readily available source of the compound, independent of the complexities of natural isolation. This guide provides a comparative overview of the natural and synthetic forms of this compound, focusing on their synthesis, known biological activities, and the signaling pathways they may influence.
Synthesis and Production
Natural Biosynthesis
The biosynthesis of this compound in Streptomyces is a complex process that starts from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN).[1][4] The proposed pathway involves a series of enzymatic reactions, including a crucial cryptic halogenation step catalyzed by vanadium-dependent chloroperoxidase (VCPO) enzymes.[1][4] This is followed by an α-hydroxyketone rearrangement, which is key to forming the characteristic naphthoquinone core of the molecule. The entire biosynthetic pathway leading to this compound has been a subject of total synthesis efforts to mimic and validate the proposed biogenetic route.[1]
Chemical Synthesis
The total synthesis of this compound has been accomplished through a concise and divergent strategy. One approach features a series of pericyclic reactions, including an aromatic Claisen rearrangement, a retro-6π-electrocyclization, and two Diels-Alder reactions.[3] This method has enabled the synthesis of not only this compound but also related natural products like naphterpin and debromomarinone (B14140256) in a limited number of steps.[3] The ability to synthesize this compound provides researchers with access to the compound for further studies without relying on isolation from its natural source.
Biological Activity and Performance
Currently, there is a lack of direct comparative studies in the published literature that evaluate the biological activity of naturally isolated this compound against its synthetically produced counterpart. The available data primarily pertains to the activity of the natural product or related synthetic derivatives.
Antioxidant Activity
Natural this compound has been identified as a free radical scavenger, suggesting potential antioxidant properties.[2] This activity is likely attributed to its naphthoquinone core, a chemical scaffold known for its ability to participate in redox reactions.
Cytotoxic and Antibacterial Activity
While specific data for this compound is limited, studies on related naphthoquinone-based meroterpenoids isolated from marine-derived Streptomyces have shown potent cytotoxic activity against HeLa and A549 cancer cell lines, as well as antibacterial activity.[5] For instance, certain flaviogeranin congeners, which share a similar structural backbone, exhibited IC50 values ranging from 0.4 to 1.1 µM against these cell lines.[5] It is plausible that this compound may exhibit similar biological activities, but further experimental validation is required.
Experimental Protocols
Detailed experimental protocols for the total synthesis of this compound are available in the scientific literature. These protocols provide step-by-step instructions for the chemical reactions, purification, and characterization of the synthetic product. A representative workflow for a key synthetic step is illustrated below.
Representative Experimental Workflow: Diels-Alder Reaction
Caption: A generalized workflow for a Diels-Alder reaction, a key step in the total synthesis of this compound.
Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on its known free-radical scavenging activity and the biological effects of related compounds, it is hypothesized to interact with pathways sensitive to oxidative stress.
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway leading to this compound from 1,3,6,8-tetrahydroxynaphthalene (THN).
Caption: Proposed biosynthetic pathway of this compound starting from THN.
Conclusion and Future Directions
While the total synthesis of this compound has been achieved, a direct, head-to-head comparison of the biological and pharmacological properties of the natural versus synthetic compound is a critical missing piece in the current body of research. Such studies are essential to confirm that the synthetic version is a true surrogate for the natural product in biological assays. Future research should focus on:
-
Direct Comparative Studies: Performing in vitro and in vivo experiments to compare the antioxidant, cytotoxic, and antimicrobial activities of natural and synthetic this compound.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its biological effects.
-
Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of both natural and synthetic forms to assess their drug-like potential.
The availability of a robust synthetic route for this compound opens up exciting avenues for further research and development. The data presented in this guide serves as a foundational resource for scientists working to unlock the full therapeutic potential of this intriguing natural product.
References
- 1. Total Synthesis Establishes the Biosynthetic Pathway to the Naphterpin and Marinone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Total Synthesis of Naphterpin and Marinone Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis Establishes the Biosynthetic Pathway to the Naphterpin and Marinone Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 7-Demethylnaphterpin: A Step-by-Step Guide for Laboratory Professionals
For immediate implementation, all personnel must treat 7-Demethylnaphterpin as a hazardous waste material. In the absence of a specific Safety Data Sheet (SDS), standard precautionary measures for novel or uncharacterized compounds are mandatory to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Operational Plan
Personnel handling this compound must adhere to the following safety protocols. These procedures are designed to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the disposal of this compound waste. This procedure should be followed for pure this compound, contaminated materials, and any solutions containing this compound.
-
Waste Collection:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
Ensure the container is clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
For solutions, list all constituents and their approximate percentages.
-
-
Container Management:
-
Keep the hazardous waste container securely closed, except when adding waste.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Store the container in a designated and secure satellite accumulation area within the laboratory.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.
-
-
Request for Disposal:
-
Contact your institution's EHS department to schedule a hazardous waste pickup.
-
Provide the EHS department with all available information regarding the waste, including the chemical name and quantity.
-
-
Record Keeping:
-
Maintain a detailed log of all this compound waste generated. The log should include the date, quantity, and generator's name for each entry.
-
Responsibilities and Data Presentation
The following table summarizes the key responsibilities for the proper disposal of this compound.
| Role | Responsibilities |
| Researcher/Scientist | - Follow all handling and disposal procedures.- Properly label and store hazardous waste.- Maintain accurate records of waste generation.- Initiate waste disposal requests with the EHS department. |
| Laboratory Manager | - Ensure all personnel are trained on this disposal protocol.- Provide necessary PPE and waste collection supplies.- Oversee the maintenance of the satellite accumulation area. |
| Environmental Health & Safety (EHS) | - Provide guidance on hazardous waste management.- Collect and arrange for the final disposal of hazardous waste.- Ensure compliance with all federal, state, and local regulations. |
Experimental Protocols
As this compound is to be treated as a hazardous waste, no experimental protocols for its treatment or neutralization should be performed by laboratory personnel. All disposal procedures must be managed by the EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for this compound.
Caption: Workflow for this compound Disposal
Essential Safety and Handling Guide for 7-Demethylnaphterpin and Other Novel Aromatic Compounds
Disclaimer: No specific toxicological or safety data for a compound named "7-Demethylnaphterpin" is available in established chemical safety literature. Therefore, this document provides essential safety and logistical information based on the general hazards associated with novel aromatic compounds. It is imperative to treat any new or uncharacterized substance as potentially hazardous until a thorough risk assessment can be completed.[1][2] This guide is intended for use by trained researchers, scientists, and drug development professionals.
Pre-Handling Risk Assessment
Before handling this compound or any novel compound, a comprehensive risk assessment is mandatory.[2][3][4] This involves evaluating potential hazards based on the chemical structure and any available data on analogous compounds.
Key considerations for risk assessment:
-
Route of Exposure: Determine the potential routes of exposure, including inhalation of dust or aerosols, skin contact, eye contact, and ingestion.[3]
-
Toxicity: Assume the compound is toxic and potentially carcinogenic or mutagenic, a known risk for some aromatic compounds.[5][6]
-
Physical Hazards: Assess the potential for flammability, reactivity, and explosibility.[1]
-
Experimental Scale: The quantity of the substance being handled will directly impact the required safety precautions.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure.[7] The following table outlines the recommended PPE for handling this compound.
| Level of Protection | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Laboratory Handling (Small Quantities) | ANSI Z87.1 compliant safety glasses with side shields.[7][8] | Disposable nitrile gloves (double-gloving recommended).[7][9] | Standard laboratory coat (cotton or cotton/poly blend).[8] | Not generally required if handled in a certified chemical fume hood. |
| Operations with Splash Hazard (e.g., large volume transfers) | Chemical splash goggles.[7][8] | Heavy-duty chemical resistant gloves (e.g., butyl rubber, Viton®).[9] | Chemical-resistant apron over a lab coat.[10] | Not generally required if handled in a certified chemical fume hood. |
| Handling of Powders or Aerosol-Generating Procedures | Face shield worn over chemical splash goggles.[7][11] | Heavy-duty chemical resistant gloves.[9] | Disposable chemical-resistant coveralls. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[11] |
Note: Always inspect gloves for tears or degradation before use and dispose of them immediately after contamination.[7]
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for the safe handling of novel compounds.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood.[1] Ensure all necessary PPE and spill cleanup materials are readily available.
-
Weighing and Transfer: When handling solid forms, conduct all weighing and transfers in a fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
-
In-Solution Handling: For compounds in solution, perform all transfers and manipulations within a fume hood to control vapor exposure.
-
Post-Handling Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use. Wash hands and any exposed skin immediately after removing gloves.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
| Emergency Situation | Immediate Action |
| Minor Skin Contact | Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[12] |
| Major Skin Contact | Remove all contaminated clothing while using an emergency safety shower.[12] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air.[1] Seek immediate medical attention. |
| Ingestion | Consult the Safety Data Sheet for a similar compound if available.[12] Seek immediate medical attention. |
| Minor Spill | Alert others in the area.[12] Wearing appropriate PPE, contain the spill with absorbent material, and clean the area from the outside in.[13][14] |
| Major Spill | Evacuate the immediate area and alert your supervisor.[13] If the spill is flammable or highly toxic, activate the fire alarm and evacuate the building.[15] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, and disposable labware) in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[16]
-
Empty Containers: Containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[17]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[16]
Workflow for Handling Novel Compounds
The following diagram illustrates the logical workflow for safely handling a novel chemical like this compound.
Caption: Workflow for the safe handling of novel chemical compounds.
References
- 1. twu.edu [twu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. umanitoba.ca [umanitoba.ca]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. mtu.edu [mtu.edu]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
